Coenzyme Q10
Description
Ubidecarenone, also called this compound, is a 1,4-benzoquinone. From its name (Q10), the Q refers to the constitutive quinone group, and 10 is related to the number of isoprenyl subunits in its tail. It is a powerful antioxidant, a lipid-soluble and essential cofactor in mitochondrial oxidative phosphorylation. The ubidecarenone is the coenzyme destined for mitochondrial enzyme complexes involved in oxidative phosphorylation in the production of ATP. It is fundamental for cells that have a high metabolic demand. Ubidecarenone is sold as a dietary supplement and is not FDA approved as a drug - it is not meant to treat, cure or prevent any disease. FDA does not approve this dietary supplements before sold nor regulate the manufacturing process.
Ubiquinone-10 is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound, also known as ubiquinone, is an enzyme cofactor found in virtually all cells of the body and participates in many essential energy-producing and antioxidant enzymatic actions. While normally synthesized in the body in adequate amounts, this compound is used as a nutritional supplement for conditions highly dependent upon its actions, some of which are associated with low serum levels of the coenzyme. Coenzyme Q supplements are generally well tolerated and there is no evidence that they cause serum enzyme elevations or clinically apparent liver injury.
This compound is a natural product found in Fusarium fujikuroi, Cytisus scoparius, and other organisms with data available.
This compound is a naturally occurring benzoquinone important in electron transport in mitochondrial membranes. This compound functions as an endogenous antioxidant; deficiencies of this enzyme have been observed in patients with many different types of cancer and limited studies have suggested that this compound may induce tumor regression in patients with breast cancer. This agent may have immunostimulatory effects. (NCI04)
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Properties
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTIUHUUMQJHFO-UPTCCGCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H90O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046054 | |
| Record name | Ubidecarenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
863.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Coenzyme Q10 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001072 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble | |
| Record name | Ubidecarenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09270 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
303-98-0 | |
| Record name | Coenzyme Q10 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ubidecarenone [INN:BAN:JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ubidecarenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09270 | |
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| Record name | Coenzyme Q10 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140865 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl]-5,6-dimethoxy-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ubidecarenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Coenzyme Q-10 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UBIDECARENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ27X76M46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Coenzyme Q10 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001072 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
50-52ºC | |
| Record name | Ubidecarenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09270 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Coenzyme Q10 in Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme Q10 (CoQ10), a lipophilic benzoquinone, is an indispensable component of cellular bioenergetics and antioxidant defense, primarily within the mitochondria. This technical guide delineates the multifaceted mechanism of action of CoQ10 in mitochondrial respiration. It details its pivotal role as a mobile electron carrier in the electron transport chain (ETC), its function in proton translocation coupling electron transport to ATP synthesis, and its significant contribution to mitigating oxidative stress. This document provides a comprehensive overview of the biochemical principles, quantitative data, and detailed experimental protocols for the rigorous investigation of CoQ10's function, tailored for researchers, scientists, and professionals in drug development.
Core Mechanism of Action in the Electron Transport Chain
This compound, also known as ubiquinone, is a vital link in the mitochondrial respiratory chain.[1] Its primary role is to function as a mobile electron carrier, shuttling electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (cytochrome bc1 complex).[2] This process is fundamental to the generation of the proton motive force that drives ATP synthesis.
The function of CoQ10 is dictated by its ability to exist in three redox states: the fully oxidized form (ubiquinone), an intermediate semiquinone radical (ubisemiquinone), and the fully reduced form (ubiquinol).[3] This allows it to accept and donate electrons, facilitating the continuous flow of electrons through the ETC.
The "Q-cycle" is a critical process occurring at Complex III that describes how the two electrons from ubiquinol are transferred to cytochrome c, which can only accept one electron at a time.[4][5] This cycle contributes to the translocation of protons across the inner mitochondrial membrane.
Recent evidence suggests that the mitochondrial CoQ10 pool is not homogenous, with distinct pools potentially associated with different respiratory chain supercomplexes. These supercomplexes are thought to enhance the efficiency of electron transfer.
Quantitative Data on this compound in Mitochondrial Respiration
The following tables summarize key quantitative data related to CoQ10's function in mitochondrial respiration, providing a reference for experimental design and interpretation.
| Parameter | Organism/Tissue | Value | Reference |
| Concentration in Inner Mitochondrial Membrane | Bovine Heart | 3-5 nmol/mg protein | |
| Rat Liver | 2-3 nmol/mg protein | ||
| Redox State (Ubiquinol/Total CoQ10) | Human Plasma | ~95% | |
| Rat Brain Mitochondria | ~25-40% | ||
| Standard Redox Potential (E'°) (pH 7.0) | Ubiquinone/Ubiquinol | +0.10 V |
Table 1: this compound Concentration and Redox State
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Complex I (NADH:CoQ Reductase) | CoQ1 | 50-100 | 800-1200 | |
| Complex II (Succinate:CoQ Reductase) | CoQ1 | 40-80 | 300-500 | |
| Complex III (Ubiquinol:Cytochrome c Reductase) | Decylubiquinol | 5-15 | 1500-2500 |
Table 2: Kinetic Parameters of CoQ10-Dependent Respiratory Chain Complexes
Signaling Pathways and Experimental Workflows
The role of CoQ10 extends beyond bioenergetics to influence cellular signaling pathways, particularly those related to oxidative stress. An important example is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the antioxidant response. The redox state of CoQ10 can influence the generation of mitochondrial reactive oxygen species (ROS), which can act as signaling molecules to activate Nrf2.
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Electron Transport Chain and CoQ10's Role.
Caption: CoQ10, ROS, and Nrf2 Signaling Pathway.
Caption: Experimental Workflow for Investigating CoQ10.
Detailed Experimental Protocols
Quantification of this compound and its Redox State by HPLC-ECD
This protocol describes the determination of ubiquinone and ubiquinol levels in isolated mitochondria using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Materials:
-
Isolated mitochondria
-
Hexane/ethanol (5:2, v/v) extraction solution
-
Methanol/ethanol (3:1, v/v) mobile phase with sodium perchlorate
-
CoQ10 and CoQ10H2 standards
-
HPLC system with an electrochemical detector and a C18 reverse-phase column
Procedure:
-
Sample Preparation: Resuspend the mitochondrial pellet in a known volume of buffer.
-
Extraction: Add 1 ml of the hexane/ethanol extraction solution to 100 µl of the mitochondrial suspension. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collection: Carefully collect the upper hexane layer containing the extracted CoQ10.
-
Drying: Evaporate the hexane extract to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µl of the mobile phase.
-
HPLC-ECD Analysis: Inject 20 µl of the reconstituted sample into the HPLC system.
-
Set the electrochemical detector to an oxidizing potential to detect ubiquinol and a reducing potential to detect ubiquinone.
-
-
Quantification: Calculate the concentrations of ubiquinone and ubiquinol by comparing the peak areas to a standard curve generated with known concentrations of CoQ10 and CoQ10H2.
Analysis of Mitochondrial Supercomplexes by Blue Native PAGE (BN-PAGE)
This protocol outlines the separation of mitochondrial protein supercomplexes to investigate the association of CoQ10.
Materials:
-
Isolated mitochondria
-
Digitonin for solubilization
-
NativePAGE™ Novex® Bis-Tris Gel System
-
Coomassie Brilliant Blue G-250
-
Western blotting apparatus and antibodies against specific complex subunits
Procedure:
-
Mitochondrial Solubilization: Resuspend the mitochondrial pellet in a buffer containing digitonin (4g/g of protein) and incubate on ice for 30 minutes.
-
Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet insoluble material.
-
Sample Preparation: Add Coomassie Brilliant Blue G-250 to the supernatant to a final concentration of 0.25%.
-
Electrophoresis: Load the samples onto a 3-12% Bis-Tris native gel and run at 150V for 1 hour, followed by 250V until the dye front reaches the bottom of the gel.
-
Visualization and Analysis:
-
In-gel activity assays: Incubate the gel with substrates for specific complexes to visualize their activity.
-
Western Blotting: Transfer the proteins to a PVDF membrane and probe with antibodies against subunits of the respiratory chain complexes to identify the composition of the supercomplexes.
-
Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test is used to assess key parameters of mitochondrial function in real-time.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Cultured cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation: Replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Compound Loading: Load the drugs from the Mito Stress Test Kit (oligomycin, FCCP, rotenone/antimycin A) into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the inhibitors.
-
Data Analysis: The Seahorse software calculates key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Spectrophotometric Assay of Complex I-III (NADH-cytochrome c reductase) Activity
This assay measures the CoQ10-dependent transfer of electrons from NADH to cytochrome c.
Materials:
-
Isolated mitochondria
-
NADH
-
Cytochrome c (oxidized)
-
Decylubiquinone (a CoQ10 analog)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, mitochondrial sample, and cytochrome c.
-
Baseline Measurement: Record the baseline absorbance at 550 nm (the wavelength at which reduced cytochrome c absorbs).
-
Initiate Reaction: Add NADH to start the reaction.
-
Measure Activity: Monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.
-
Inhibitor Studies:
-
To confirm the activity is specific to Complex I-III, perform the assay in the presence of rotenone (inhibits Complex I) and antimycin A (inhibits Complex III). The rotenone-sensitive and antimycin A-sensitive rates represent the specific activity.
-
-
Calculation: Calculate the enzyme activity as nmol of cytochrome c reduced per minute per mg of mitochondrial protein, using the extinction coefficient for cytochrome c.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation, as an indicator of oxidative stress.
Materials:
-
Isolated mitochondria
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA)
-
MDA standard
Procedure:
-
Sample Preparation: Treat isolated mitochondria with experimental conditions to induce or inhibit lipid peroxidation.
-
Reaction: Add TBA and TCA to the mitochondrial samples.
-
Incubation: Heat the samples at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored product.
-
Cooling and Centrifugation: Cool the samples on ice and then centrifuge to pellet any precipitate.
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Determine the concentration of TBARS by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Conclusion
This compound is a central player in mitochondrial respiration, with a well-defined role in electron transport and a crucial function as a lipophilic antioxidant. The intricate details of its mechanism, from its participation in the Q-cycle to its influence on supercomplex organization and cellular signaling, underscore its importance in cellular health and disease. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively and qualitatively assess the multifaceted functions of CoQ10, thereby facilitating further discoveries in mitochondrial biology and the development of novel therapeutic strategies targeting mitochondrial dysfunction.
References
Coenzyme Q10: The Linchpin of the Mitochondrial Electron Transport Chain
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme Q10 (CoQ10), a lipophilic benzoquinone, is an indispensable component of the mitochondrial electron transport chain (ETC). This document provides a comprehensive technical overview of the multifaceted functions of CoQ10 within the ETC. It delves into the core biochemical principles governing its role as a mobile electron carrier, its intricate interactions with the respiratory supercomplexes, and its critical contribution to the generation of the proton-motive force essential for ATP synthesis. This guide also presents a compilation of key quantitative data, detailed experimental protocols for assessing CoQ10-dependent mitochondrial function, and visual representations of the underlying biochemical pathways and experimental workflows to serve as a valuable resource for the scientific community.
Introduction: The Ubiquitous Quinone
This compound, also known as ubiquinone, is a vitamin-like substance synthesized endogenously and found in virtually all cell membranes.[1] Its structure, featuring a quinone head and a long isoprenoid tail, allows it to reside within the hydrophobic core of the inner mitochondrial membrane.[2] CoQ10 exists in three redox states: the fully oxidized form (ubiquinone), a partially reduced free radical (semiquinone or ubisemiquinone), and the fully reduced form (ubiquinol).[3] This ability to accept and donate one or two electrons is central to its function in the ETC.[3] Organs with high energy demands, such as the heart, liver, and kidneys, exhibit the highest concentrations of CoQ10.[4]
Core Function: A Mobile Electron Carrier in the Electron Transport Chain
The primary and most well-established function of this compound is its role as a mobile electron carrier in the mitochondrial electron transport chain. It serves as a crucial link, shuttling electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (ubiquinol:cytochrome c oxidoreductase).
The process begins with the reduction of ubiquinone to ubiquinol by accepting two electrons. Complex I accepts electrons from NADH, the primary product of the citric acid cycle, while Complex II receives electrons from the oxidation of succinate to fumarate. The reduced ubiquinol then diffuses laterally within the inner mitochondrial membrane to Complex III.
The Q-Cycle: A Proton-Pumping Mechanism
At Complex III, ubiquinol participates in a complex series of reactions known as the Q-cycle. In this process, two molecules of ubiquinol are oxidized back to ubiquinone, releasing a total of four protons into the intermembrane space. The electrons are transferred one at a time to cytochrome c. This translocation of protons across the inner mitochondrial membrane contributes significantly to the generation of the proton-motive force, the electrochemical gradient that drives ATP synthesis by ATP synthase (Complex V).
Quantitative Data
The following tables summarize key quantitative parameters related to this compound's function in the electron transport chain.
| Parameter | Value | Reference |
| Concentration in Inner Mitochondrial Membrane | 0.5–2 mol% relative to lipid content | |
| Standard Redox Potential (E°') of Ubiquinone/Ubiquinol Couple | ~ +0.10 V (in aqueous solution) |
| Enzyme Complex | Substrate | Km | Vmax | Reference |
| Complex I (NADH:ubiquinone oxidoreductase) | Coenzyme Q1 (analog) | 20 µM | Not specified | |
| Complex I (NADH:ubiquinone oxidoreductase) | Coenzyme Q1 (in CoQ10-depleted membranes) | 60 µM | Not specified | |
| Complex II (Succinate-Coenzyme Q Reductase) | Coenzyme Q (endogenous) | Not specified | Not specified | |
| Complex III (Ubiquinol-Cytochrome c Reductase) | Decylubiquinol (analog) | Not specified | Not specified |
Experimental Protocols
Quantification of this compound in Mitochondrial Samples by HPLC
This protocol describes a common method for extracting and quantifying this compound from isolated mitochondria using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Isolated mitochondrial pellet
-
1-Propanol
-
Hexane
-
Ethanol
-
This compound standard
-
HPLC system with a C18 reverse-phase column and a UV or electrochemical detector
Procedure:
-
Extraction:
-
Resuspend the mitochondrial pellet in a known volume of phosphate-buffered saline (PBS).
-
Add 1-propanol to precipitate proteins.
-
Vortex vigorously and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube.
-
Add hexane to the supernatant, vortex, and centrifuge to separate the phases.
-
Carefully collect the upper hexane layer containing the lipid-soluble CoQ10.
-
Repeat the hexane extraction on the lower phase to maximize recovery.
-
Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
-
Sample Preparation for HPLC:
-
Reconstitute the dried extract in a known volume of ethanol.
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Inject the prepared sample onto a C18 reverse-phase column.
-
Use a mobile phase typically consisting of a mixture of ethanol, methanol, and a buffer.
-
Detect this compound using a UV detector at approximately 275 nm or an electrochemical detector.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a this compound standard.
-
Quantify the amount of CoQ10 in the sample by comparing its peak area to the standard curve.
-
Spectrophotometric Assay of Mitochondrial Complex II Activity
This assay measures the activity of Complex II (succinate-coenzyme Q reductase) by monitoring the reduction of an artificial electron acceptor.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Succinate (substrate)
-
Coenzyme Q analog (e.g., decylubiquinone)
-
DCPIP (2,6-dichlorophenolindophenol) (electron acceptor)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
Potassium cyanide (KCN) (Complex IV inhibitor)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing the assay buffer, rotenone, antimycin A, and KCN to inhibit other respiratory complexes.
-
Add the Coenzyme Q analog and DCPIP.
-
-
Baseline Measurement:
-
Add the isolated mitochondria to the cuvette and mix gently.
-
Monitor the absorbance at 600 nm to establish a baseline.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding succinate to the cuvette.
-
-
Measurement of Activity:
-
Immediately begin recording the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the activity of Complex II.
-
-
Calculation:
-
Calculate the rate of change in absorbance and use the molar extinction coefficient of DCPIP to determine the specific activity of Complex II (e.g., in nmol/min/mg of mitochondrial protein).
-
Spectrophotometric Assay of Mitochondrial Complex III Activity
This assay measures the activity of Complex III (ubiquinol-cytochrome c reductase) by monitoring the reduction of cytochrome c.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Reduced Coenzyme Q analog (ubiquinol, e.g., decylubiquinol)
-
Cytochrome c (oxidized)
-
Rotenone (Complex I inhibitor)
-
Potassium cyanide (KCN) (Complex IV inhibitor)
-
Antimycin A (Complex III inhibitor, for control)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing the assay buffer, rotenone, and KCN.
-
Add oxidized cytochrome c.
-
-
Baseline Measurement:
-
Add the isolated mitochondria to the cuvette and mix.
-
Monitor the absorbance at 550 nm to establish a baseline.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the reduced Coenzyme Q analog (ubiquinol).
-
-
Measurement of Activity:
-
Immediately begin recording the increase in absorbance at 550 nm over time. The rate of cytochrome c reduction is proportional to the activity of Complex III.
-
-
Inhibitor Control:
-
Perform a parallel assay in the presence of Antimycin A to determine the specific Complex III activity by subtracting the inhibited rate from the total rate.
-
-
Calculation:
-
Calculate the rate of change in absorbance and use the molar extinction coefficient of reduced cytochrome c to determine the specific activity of Complex III (e.g., in nmol/min/mg of mitochondrial protein).
-
Visualizations
Signaling Pathways
Caption: The Electron Transport Chain.
Caption: The Q-Cycle Mechanism at Complex III.
Experimental Workflows
Caption: HPLC Workflow for CoQ10 Quantification.
Caption: General Workflow for ETC Complex Activity Assays.
Conclusion
This compound is a vital component of the mitochondrial electron transport chain, acting as a mobile carrier that facilitates the transfer of electrons and the generation of the proton gradient essential for cellular energy production. Its unique redox properties and lipid-soluble nature enable it to perform this critical function within the inner mitochondrial membrane. The experimental protocols and quantitative data provided in this guide offer a framework for researchers to further investigate the intricate roles of CoQ10 in mitochondrial bioenergetics and its implications in health and disease. Further research is warranted to fully elucidate the kinetic parameters of endogenous CoQ10 with all respiratory complexes and to explore the therapeutic potential of modulating CoQ10 levels in various pathological conditions.
References
- 1. Steady-state kinetics of the reduction of coenzyme Q analogs by complex I (NADH:ubiquinone oxidoreductase) in bovine heart mitochondria and submitochondrial particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Genetic Factors Influencing Coenzyme Q10 Levels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q10 (CoQ10), a lipophilic molecule present in the membranes of almost all human cells, is essential for several critical biological functions. It plays a pivotal role in the mitochondrial respiratory chain for ATP production, acts as a potent antioxidant, and is involved in the modulation of gene expression and inflammatory processes.[1] The biosynthesis of CoQ10 is a complex process involving at least 15 enzymes.[1] Deficiencies in CoQ10 levels can arise from both primary and secondary causes. Primary deficiencies are the direct result of mutations in the genes of the CoQ10 biosynthetic pathway, while secondary deficiencies can be caused by mutations in genes not directly related to CoQ10 synthesis or by other factors like oxidative stress.[2][3] This technical guide provides a comprehensive overview of the genetic factors known to influence CoQ10 levels, with a focus on data relevant to research and drug development.
I. Genetic Determinants of this compound Levels
Genetic variations, ranging from rare mutations causing severe deficiencies to common polymorphisms with more subtle effects, are significant determinants of an individual's CoQ10 status. Understanding these genetic factors is crucial for identifying individuals at risk of deficiency and for developing targeted therapeutic strategies.
A. Primary this compound Deficiency: Monogenic Disorders
Primary CoQ10 deficiency is an autosomal recessive disorder caused by mutations in genes directly involved in the CoQ10 biosynthesis pathway.[4] To date, mutations in at least ten genes, collectively known as the COQ genes, have been identified as causes of primary CoQ10 deficiency. These deficiencies can manifest in a wide range of clinical symptoms, including encephalomyopathy, cerebellar ataxia, severe infantile multisystem disease, steroid-resistant nephrotic syndrome, and isolated myopathy.
The genes implicated in primary CoQ10 deficiency are detailed in the table below.
| Gene | Protein Product/Function | Associated Phenotypes |
| PDSS1 | Prenyldiphosphate synthase subunit 1 | Infantile multisystem disorder, nephropathy, encephalomyopathy |
| PDSS2 | Prenyldiphosphate synthase subunit 2 | Steroid-resistant nephrotic syndrome, Leigh syndrome |
| COQ2 | para-hydroxybenzoate-polyprenyl transferase | Infantile multisystemic disease, nephrotic syndrome, encephalomyopathy |
| COQ4 | Coenzyme Q4 homolog, scaffold protein | Childhood-onset cerebellar ataxia, lissencephaly |
| COQ5 | Coenzyme Q5, C-methyltransferase | Ataxia, seizures |
| COQ6 | Coenzyme Q6, monooxygenase | Steroid-resistant nephrotic syndrome, sensorineural deafness |
| COQ7 | Coenzyme Q7, hydroxylase | Spastic paraplegia, developmental delay |
| COQ8A (ADCK3) | AarF domain containing kinase 3 | Cerebellar ataxia, seizures, intellectual disability |
| COQ8B (ADCK4) | AarF domain containing kinase 4 | Steroid-resistant nephrotic syndrome |
| COQ9 | Coenzyme Q9, lipid-binding protein | Infantile-onset encephalomyopathy, lactic acidosis |
B. Common Genetic Variants (Polymorphisms) Influencing CoQ10 Levels
Beyond rare mutations, common single nucleotide polymorphisms (SNPs) in several genes have been associated with variations in CoQ10 levels in the general population. These polymorphisms may influence the efficiency of CoQ10 biosynthesis, its transport, or its regeneration.
A pilot study investigated the association of non-synonymous SNPs in genes related to CoQ10 biosynthesis and metabolism with serum CoQ10 levels before and after supplementation.
| Gene | SNP | Genotype | Baseline CoQ10 (μM) (Mean ± SD) | CoQ10 post-supplementation (μM) (Mean ± SD) |
| NQO1 | P187S (rs1800566) | P/S | 0.93 ± 0.25 | - |
| S/S | 1.34 ± 0.42 | - | ||
| APOE | ε2/ε3 | - | - | 4.38 ± 0.792 |
| ε4/ε4 | - | - | 5.93 ± 0.151 | |
| COQ3 | G272S | G/G | - | 4.42 ± 1.67 |
| G/S | - | 5.30 ± 0.96 |
Data from Fischer et al. (2011).
The NQO1 P187S polymorphism results in a proline to serine substitution that can destabilize the NQO1 enzyme, leading to reduced activity. This enzyme is involved in the reduction of ubiquinone to ubiquinol, the active antioxidant form of CoQ10. The APOE ε4 allele is a known risk factor for Alzheimer's disease and has been associated with increased oxidative stress. The study by Fischer et al. suggests that individuals with the ε4/ε4 genotype may have a more pronounced response to CoQ10 supplementation.
A genome-wide association study (GWAS) conducted in two Northern German cohorts identified two loci significantly associated with serum CoQ10 levels.
| Gene | SNP | P-value | Effect Size (β) | 95% Confidence Interval |
| COLEC12 | rs9952641 | 1.31 x 10⁻⁸ | 0.063 | 0.041, 0.085 |
| NRXN-1 | rs933585 | 3.64 x 10⁻⁸ | -0.034 | -0.046, -0.022 |
Data from Degenhardt et al. (2016).
The COLEC12 gene encodes a scavenger receptor involved in innate immunity and has been linked to neuronal diseases. The NRXN-1 gene is involved in synaptogenesis and has also been associated with neurological disorders. The precise mechanisms by which these genes influence CoQ10 levels are not yet fully understood but may involve indirect effects on cellular metabolism and oxidative stress.
II. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of genetic influences on CoQ10 levels.
A. Quantification of this compound in Human Plasma/Serum by HPLC-UV
This protocol is a generalized procedure based on common practices for the quantification of CoQ10 by High-Performance Liquid Chromatography with Ultraviolet detection.
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
For analysis, thaw plasma samples on ice.
-
-
Extraction of this compound:
-
To 200 µL of plasma, add 400 µL of 1-propanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of n-hexane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a stream of nitrogen gas at 30°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
HPLC-UV Analysis:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and hexane (e.g., 90:10, v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 275 nm.
-
Quantification: Create a standard curve using known concentrations of a CoQ10 standard. The concentration of CoQ10 in the samples is determined by comparing their peak areas to the standard curve.
-
B. Genotyping of Single Nucleotide Polymorphisms (SNPs)
-
Extract genomic DNA from whole blood or buffy coat using a commercially available DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit), following the manufacturer's instructions.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
This protocol describes a common method for SNP genotyping using a pre-designed TaqMan® assay.
-
Reaction Setup:
-
Prepare a reaction mix containing:
-
TaqMan® Genotyping Master Mix (contains DNA polymerase, dNTPs, and buffer).
-
Predesigned TaqMan® SNP Genotyping Assay (contains sequence-specific forward and reverse primers and two allele-specific TaqMan® probes with different fluorescent dyes, e.g., FAM and VIC).
-
Nuclease-free water.
-
Genomic DNA sample (1-20 ng).
-
-
The final reaction volume is typically 10-25 µL.
-
-
Real-Time PCR:
-
Perform the real-time PCR using a thermal cycler with the following typical cycling conditions:
-
Enzyme activation: 95°C for 10 minutes.
-
Denaturation: 95°C for 15 seconds (40 cycles).
-
Annealing/Extension: 60°C for 1 minute (40 cycles).
-
-
-
Data Analysis:
-
After the PCR run, perform an endpoint read to measure the fluorescence of the FAM and VIC dyes.
-
The software plots the fluorescence values for each sample on a scatter plot.
-
The samples will cluster into three groups corresponding to the three possible genotypes (homozygous for allele 1, homozygous for allele 2, and heterozygous).
-
Sanger sequencing is often used to confirm the presence of mutations identified by other methods or for sequencing smaller gene regions.
-
PCR Amplification:
-
Amplify the specific exon or region of interest of a COQ gene using gene-specific primers.
-
The PCR product should be of high quality and specificity, which should be verified by agarose gel electrophoresis.
-
-
PCR Product Purification:
-
Purify the PCR product to remove excess primers and dNTPs using a commercial PCR purification kit.
-
-
Cycle Sequencing Reaction:
-
Set up a cycle sequencing reaction containing the purified PCR product, a sequencing primer (either forward or reverse), and a sequencing mix (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs).
-
Perform the cycle sequencing in a thermal cycler.
-
-
Capillary Electrophoresis:
-
The products of the cycle sequencing reaction are separated by size using capillary electrophoresis on an automated DNA sequencer.
-
As the fragments pass a laser, the fluorescent dye on the terminal ddNTP is excited, and the emitted light is detected.
-
-
Sequence Analysis:
-
The sequencer software generates a chromatogram showing the sequence of the DNA fragment.
-
Compare the obtained sequence to a reference sequence to identify any mutations.
-
III. Signaling Pathways and Logical Relationships
A. This compound Biosynthesis Pathway
The biosynthesis of CoQ10 is a multi-step process that occurs primarily in the inner mitochondrial membrane. It involves the synthesis of a benzoquinone ring from tyrosine and a polyisoprenoid tail from the mevalonate pathway, followed by the condensation of these two structures and a series of modifications to the ring. The COQ proteins form a multi-enzyme complex to facilitate this process.
Caption: this compound Biosynthesis Pathway in Mitochondria.
B. Experimental Workflow for Genetic Association Study
This diagram illustrates the typical workflow for a study investigating the association between genetic variants and CoQ10 levels.
Caption: Workflow for a Genetic Association Study of CoQ10 Levels.
IV. Conclusion and Future Directions
The genetic architecture of this compound levels is complex, involving rare, high-penetrance mutations in biosynthetic genes, as well as common polymorphisms with more modest effects. For researchers and drug development professionals, a thorough understanding of these genetic factors is paramount. It can inform the design of clinical trials, aid in the identification of patient populations who may benefit most from CoQ10 supplementation, and guide the development of novel therapeutic strategies for CoQ10 deficiencies.
Future research should focus on elucidating the precise molecular mechanisms by which genes identified through GWAS, such as COLEC12 and NRXN-1, influence CoQ10 metabolism. Furthermore, larger-scale studies are needed to investigate the interplay between different genetic variants and environmental factors in determining an individual's CoQ10 status. The continued development of high-throughput genotyping and metabolomic technologies will undoubtedly accelerate progress in this important area of research.
References
- 1. regulation-of-coenzyme-q-biosynthesis-pathway-in-eukaryotes - Ask this paper | Bohrium [bohrium.com]
- 2. Quantification of reduced and oxidized this compound in supplements and medicines by HPLC-UV - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Sanger Validation of High-Throughput Sequencing in Genetic Diagnosis: Still the Best Practice? [frontiersin.org]
- 4. Technical Aspects of this compound Analysis: Validation of a New HPLC-ED Method - PMC [pmc.ncbi.nlm.nih.gov]
Coenzyme Q10's Involvement in Gene Expression Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme Q10 (CoQ10), an essential component of the mitochondrial electron transport chain, has emerged as a significant modulator of gene expression. Beyond its well-established roles in bioenergetics and as a potent antioxidant, CoQ10 influences a multitude of cellular signaling pathways, thereby regulating the expression of genes involved in inflammation, metabolism, cell signaling, and transport. This technical guide provides a comprehensive overview of the molecular mechanisms underlying CoQ10's impact on gene expression, with a focus on key signaling cascades such as NF-κB, Nrf2, and PPARs. We present a synthesis of quantitative data from various studies, detail common experimental protocols for investigating these effects, and provide visual representations of the core signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and leverage the gene-regulatory functions of this compound.
Introduction to this compound and its Cellular Functions
This compound, also known as ubiquinone, is a lipid-soluble molecule crucial for cellular function.[1][2] Its primary role is as an electron carrier in the mitochondrial respiratory chain, facilitating the production of ATP.[3][4] The reduced form of CoQ10, ubiquinol, is a potent antioxidant that protects cellular membranes and lipoproteins from oxidative damage.[3] Recent research has unveiled a more intricate role for CoQ10 as a modulator of gene expression, influencing a wide array of physiological processes. This guide delves into the mechanisms by which CoQ10 exerts its influence on the cellular transcriptome.
This compound's Impact on Major Signaling Pathways and Gene Expression
CoQ10 modulates gene expression primarily by influencing key signaling pathways that control the activity of transcription factors. The following sections detail its role in several well-characterized pathways.
The NF-κB Signaling Pathway: A Key Target for CoQ10's Anti-Inflammatory Effects
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor in the inflammatory response. Upon activation by stimuli such as lipopolysaccharide (LPS) or oxidative stress, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines and chemokines.
This compound has been shown to suppress the activation of the NF-κB pathway, thereby exerting potent anti-inflammatory effects. This inhibition is thought to occur through its antioxidant properties, which reduce the reactive oxygen species (ROS) that can activate NF-κB. By inhibiting NF-κB, CoQ10 downregulates the expression of numerous inflammatory mediators.
The Nrf2/ARE Pathway: Enhancing Antioxidant Defense
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through the Antioxidant Response Element (ARE). Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of genes encoding antioxidant enzymes.
This compound has been shown to activate the Nrf2/ARE pathway, leading to an enhanced cellular antioxidant defense. This activation results in the increased expression of proteins such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
PPAR Signaling: Modulating Metabolism and Inflammation
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, as well as inflammation. This compound, particularly its reduced form (ubiquinol), has been shown to influence PPAR signaling pathways. Studies in mice have demonstrated that ubiquinol supplementation leads to the activation of PPARα, a key regulator of fatty acid oxidation. This results in the altered expression of genes involved in cholesterol and lipid metabolism.
Other Signaling Pathways
Research suggests that CoQ10's influence on gene expression extends to other signaling pathways, including:
-
JAK/STAT Pathway: Involved in cytokine signaling and immune responses.
-
Integrin Signaling: Regulates cell adhesion, proliferation, and survival.
-
G-protein coupled receptor (GPCR) pathways: A large family of receptors involved in diverse physiological processes.
Regulation of MicroRNA Expression
MicroRNAs (miRNAs) are small non-coding RNAs that post-transcriptionally regulate gene expression. Emerging evidence indicates that CoQ10 can modulate the expression of specific miRNAs. For instance, CoQ10 has been found to inhibit the expression of miR-378, which in turn increases the expression of ATP-binding cassette transporter G1 (ABCG1), a protein involved in cholesterol efflux. Another study reported that CoQ10 can modulate the expression of the anti-inflammatory miR-146a.
Quantitative Data on this compound's Effect on Gene Expression
The following tables summarize quantitative data from various studies investigating the impact of CoQ10 on gene and protein expression.
Table 1: Effect of this compound on Gene Expression in Human CaCo-2 Cells
| Gene Category | Number of Upregulated Genes (>2-fold) | Number of Downregulated Genes | Reference |
| Cell Signalling | 79 | 0 | |
| Intermediary Metabolism | 58 | 0 | |
| Transport | 47 | 0 | |
| Transcription Control | 32 | 0 | |
| Total Analyzed | 694 | 1 (1.5-2-fold) |
Table 2: Modulation of Inflammatory and Antioxidant Markers by this compound
| Marker | Model System | CoQ10 Concentration/Dose | Effect | Reference |
| TNF-α | Murine Macrophages (RAW264.7) | 2.5 µM or 75 µM | Reduced LPS-induced response to ~74% | |
| TNF-α, IL-1, IL-8 | PCOS Patients | 100 mg/day for 12 weeks | Downregulated gene expression | |
| NF-κB | Rat Heart, Liver, Muscle | 300 mg/kg/day for 6 weeks (with exercise) | Decreased levels by 26-45% | |
| IκB | Rat Heart, Liver, Muscle | 300 mg/kg/day for 6 weeks (with exercise) | Increased levels by 111-179% | |
| Nrf2 | Rat Heart, Liver, Muscle | 300 mg/kg/day for 6 weeks (with exercise) | Increased levels by 90-167% | |
| HO-1 | Rat Heart, Liver, Muscle | 300 mg/kg/day for 6 weeks (with exercise) | Increased levels by 107-156% | |
| PPAR-γ | PCOS Patients | 100 mg/day for 12 weeks | Upregulated gene expression | |
| LDLR | PCOS Patients | 100 mg/day for 12 weeks | Downregulated gene expression |
Detailed Methodologies for Key Experiments
The investigation of CoQ10's effects on gene expression typically involves a combination of in vitro and in vivo models and a range of molecular biology techniques.
General Experimental Workflow
Cell Culture and this compound Treatment
-
Cell Lines: Human intestinal Caco-2 cells and murine macrophage RAW264.7 cells are commonly used models.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
CoQ10 Preparation: CoQ10 is typically dissolved in a suitable solvent like ethanol or DMSO before being added to the culture medium at various concentrations (e.g., 2.5 µM to 75 µM). Control cells receive the vehicle alone.
-
Incubation: Cells are incubated with CoQ10 for a specified period (e.g., 24 hours) before harvesting for analysis.
Animal Studies
-
Models: Rats and mice are frequently used to study the in vivo effects of CoQ10.
-
Supplementation: CoQ10 is administered orally, often mixed with their diet, at specific dosages (e.g., 300-500 mg/kg body weight/day) for several weeks or months.
-
Tissue Collection: At the end of the study period, animals are euthanized, and various tissues (e.g., liver, heart, muscle) are collected for analysis.
Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from cells or tissues using commercially available kits (e.g., TRIzol reagent). RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
-
Microarray Analysis: For genome-wide expression profiling, labeled cRNA is hybridized to a microarray chip containing probes for thousands of genes. The fluorescence intensity of each spot is measured to determine the relative expression level of each gene.
-
Real-Time Reverse Transcription PCR (RT-PCR): To validate microarray data or to quantify the expression of specific genes, RT-PCR is performed. cDNA is synthesized from RNA, and then amplified using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The cycle threshold (Ct) values are used to calculate relative gene expression levels, often normalized to a housekeeping gene (e.g., GAPDH, β-actin).
Protein Expression Analysis
-
Protein Extraction: Total protein is extracted from cells or tissues using lysis buffers containing protease and phosphatase inhibitors. Protein concentration is determined using methods like the Bradford or BCA assay.
-
Western Blotting: Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then incubated with primary antibodies specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.
Conclusion and Future Directions
This compound is a multifaceted molecule that extends its influence far beyond the mitochondrial respiratory chain. Its ability to modulate gene expression through various signaling pathways, particularly those involved in inflammation and antioxidant defense, underscores its potential as a therapeutic agent in a wide range of diseases. The data presented in this guide highlight the significant impact of CoQ10 on the cellular transcriptome.
Future research should focus on further elucidating the precise molecular mechanisms of CoQ10's action on gene expression, including the identification of direct molecular targets and the exploration of its role in epigenetic modifications. Moreover, well-designed clinical trials are needed to translate the promising preclinical findings into effective therapeutic strategies for human diseases. The continued investigation of CoQ10's gene-regulatory properties will undoubtedly open new avenues for drug development and disease prevention.
References
Methodological & Application
Application Note: Quantification of Coenzyme Q10 in Tissues by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q10 (CoQ10), also known as ubiquinone, is a vital, fat-soluble molecule present in nearly every cell membrane and is crucial for cellular energy production within the mitochondrial electron transport chain.[1][2] It also functions as a potent antioxidant, protecting cells from oxidative damage.[1] The highest concentrations of CoQ10 are found in organs with high metabolic rates, such as the heart, liver, kidneys, and pancreas.[1] Accurate quantification of CoQ10 in tissues is essential for diagnosing deficiencies, monitoring therapeutic interventions, and in various research applications, including studies on aging, neurodegenerative diseases, and cardiovascular conditions.[3]
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and specific method for the quantification of CoQ10. This technique offers a significant advantage over UV detection by enabling the simultaneous measurement of both the oxidized (ubiquinone) and reduced (ubiquinol) forms of CoQ10, providing a more complete picture of the tissue's redox state. This application note provides a detailed protocol for the extraction and quantification of CoQ10 in tissue samples using HPLC-ECD.
Experimental Protocols
Tissue Sample Preparation and Extraction
This protocol outlines a robust method for extracting CoQ10 from various tissue types.
Materials:
-
Tissue sample (e.g., heart, liver, muscle), stored at -80°C
-
Phosphate-buffered saline (PBS), ice-cold
-
2-Propanol
-
n-Hexane
-
Internal Standard (IS) solution (e.g., Coenzyme Q9 in ethanol)
-
Homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Centrifuge capable of 4°C operation
-
Nitrogen evaporator
-
Methanol/Isopropanol (65:35, v/v) for reconstitution
Procedure:
-
Tissue Homogenization:
-
Thaw the frozen tissue sample on ice.
-
Weigh approximately 50-100 mg of tissue and place it in a pre-chilled homogenization tube.
-
Add 1 mL of ice-cold PBS and homogenize thoroughly until no visible tissue fragments remain. Keep the sample on ice throughout this process to minimize degradation.
-
-
Internal Standard Addition:
-
To a 50 µL aliquot of the tissue homogenate, add 20 µL of the internal standard solution (e.g., 5 µmol/L CoQ9).
-
-
Protein Precipitation and Liquid-Liquid Extraction:
-
Add 500 µL of 2-propanol to the homogenate to precipitate proteins. Vortex for 30 seconds.
-
Add 2 mL of n-hexane to extract the lipid-soluble CoQ10.
-
Vortex vigorously for 10 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation:
-
Centrifuge the mixture at 1,500 x g for 10 minutes at 4°C to separate the organic and aqueous phases.
-
-
Supernatant Collection and Evaporation:
-
Carefully collect the upper n-hexane layer, which contains the CoQ10, and transfer it to a clean tube.
-
Evaporate the n-hexane to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 200 µL of methanol/isopropanol (65:35, v/v).
-
Vortex briefly and transfer the solution to an HPLC vial for analysis.
-
HPLC-ECD Analysis
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a pump, autosampler, and column oven. |
| Detector | Electrochemical Detector (ECD) with a glassy carbon working electrode. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | Isocratic mixture of ethanol, methanol, and 2-propanol containing a supporting electrolyte like lithium perchlorate. |
| Flow Rate | 1.0 mL/min. |
| Injection Volume | 20 µL. |
| Column Temperature | 30°C. |
| ECD Potential | Electrode 1 (upstream): +350 mV (for ubiquinol detection)Electrode 2 (downstream): -350 mV (for ubiquinone detection) |
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the reconstituted sample extract into the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to ubiquinol, ubiquinone, and the internal standard based on their retention times, which should be determined by injecting analytical standards.
-
Quantify the concentrations of ubiquinol and ubiquinone using a calibration curve generated from standards of known concentrations.
Quantitative Data Summary
The performance of the HPLC-ECD method for CoQ10 quantification can be summarized by several key validation parameters. The following table presents typical values reported in the literature for various tissues and plasma.
| Parameter | Value Range | Tissue/Matrix | Reference(s) |
| Linearity (r²) | > 0.999 | Plasma, Heart Tissue | |
| Limit of Detection (LOD) | 0.2 - 10 ng/mL | Plasma, Tissues | |
| Limit of Quantification (LOQ) | 0.65 - 17 nM | Plasma, Tissues | |
| Recovery | 89 - 109% | Plasma, Heart Tissue | |
| Intra-day Precision (%RSD) | < 6.5% | Plasma, Heart Tissue | |
| Inter-day Precision (%RSD) | < 6.5% | Plasma, Heart Tissue |
Visualizations
Experimental Workflow
Caption: Workflow for tissue extraction and analysis of this compound.
Method Validation Parameters
References
Application Notes and Protocols for LC-MS/MS Analysis of Mitochondrial Coenzyme Q10 Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q10 (CoQ10), also known as ubiquinone, is a vital lipophilic molecule endogenous to nearly all cells and a critical component of the mitochondrial electron transport chain (ETC).[1] It functions as an electron carrier from complexes I and II to complex III, a process essential for adenosine triphosphate (ATP) synthesis.[2][3] Beyond its role in bioenergetics, CoQ10 is a potent antioxidant, protecting cellular membranes and lipoproteins from oxidative damage.[4] Given its central role in mitochondrial function and cellular health, accurate quantification of CoQ10 in mitochondria is crucial for research in aging, metabolic disorders, neurodegenerative diseases, and for the development of therapeutic interventions targeting mitochondrial dysfunction.
This document provides detailed protocols for the isolation of mitochondria, extraction of CoQ10, and its subsequent quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5]
Signaling Pathway of this compound in the Electron Transport Chain
This compound is a key player in cellular respiration, facilitating the transfer of electrons which drives the production of ATP. The following diagram illustrates the central role of CoQ10 in the mitochondrial electron transport chain.
Caption: Role of this compound in the mitochondrial electron transport chain.
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of mitochondrial this compound involves several key stages, from sample collection to data analysis. This systematic process ensures accurate and reproducible quantification.
Caption: Overall experimental workflow for mitochondrial CoQ10 analysis.
Quantitative Data Presentation
The concentration of this compound in mitochondria can vary significantly between different tissues, reflecting their metabolic activity. The data presented below are compiled from various studies and are normalized to citrate synthase activity, a marker for mitochondrial content.
| Tissue/Cell Type | Organism | CoQ10 Concentration (nmol/U of Citrate Synthase) | Reference |
| Muscle | Human | 1.1 - 2.8 | |
| Fibroblasts | Human | ~1.7 (healthy control) | |
| Brain | Rat | Increased with supplementation | |
| Liver | Rat | Increased with supplementation | |
| Heart | Rat | Increased with supplementation | |
| Skeletal Muscle | Rat | Increased with supplementation |
| LC-MS/MS Method Validation Parameters | |
| Limit of Quantification (LOQ) | 0.5 nmol/L |
| Assay Range | 0.5 - 1000 nmol/L |
| Coefficient of Variation (CVs) | 7.5% - 8.2% |
| Internal Standard | CoQ10-[²H₆] |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Tissue
This protocol describes the isolation of mitochondria from fresh tissue (e.g., liver, heart, muscle) by differential centrifugation.
Materials:
-
Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4
-
Homogenizer (Dounce or Potter-Elvehjem)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Excise the tissue of interest and place it in ice-cold isolation buffer.
-
Mince the tissue into small pieces using scissors.
-
Homogenize the minced tissue in 5-10 volumes of ice-cold isolation buffer using a Dounce or Potter-Elvehjem homogenizer. The number of strokes should be optimized for the specific tissue to ensure cell disruption without excessive mitochondrial damage.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new pre-chilled tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer and repeat the centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Repeat the wash step one more time.
-
After the final wash, resuspend the mitochondrial pellet in a minimal volume of isolation buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA or Bradford).
Protocol 2: Citrate Synthase Activity Assay
This assay is used to normalize the CoQ10 concentration to the mitochondrial content.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in assay buffer)
-
Acetyl-CoA solution (10 mM in water)
-
Oxaloacetate solution (10 mM in assay buffer)
-
Mitochondrial sample
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, DTNB, and acetyl-CoA.
-
Add a small amount of the mitochondrial lysate (e.g., 5-10 µg of protein) to the reaction mixture.
-
Initiate the reaction by adding the oxaloacetate solution.
-
Immediately measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes) at a constant temperature (e.g., 30°C).
-
Calculate the rate of reaction (ΔA412/min) from the linear portion of the curve.
-
Calculate the citrate synthase activity using the molar extinction coefficient of DTNB (13.6 mM⁻¹cm⁻¹).
Protocol 3: this compound Extraction from Isolated Mitochondria
This protocol details the liquid-liquid extraction of CoQ10 from the isolated mitochondrial fraction.
Materials:
-
Isolated mitochondrial suspension
-
Internal Standard (IS): Coenzyme Q9 or deuterated this compound (e.g., CoQ10-[²H₆]) in ethanol.
-
1-Propanol
-
Hexane
-
Nitrogen gas evaporator or vacuum concentrator
-
Mobile phase for LC-MS/MS analysis
Procedure:
-
To a known amount of mitochondrial protein (e.g., 50-100 µg), add the internal standard solution.
-
Add 1-propanol to precipitate proteins and vortex thoroughly.
-
Add hexane to extract the lipids, including CoQ10.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to separate the phases.
-
Carefully collect the upper hexane layer containing the CoQ10 and transfer it to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the LC-MS/MS mobile phase.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis of this compound
This protocol provides typical parameters for the quantification of CoQ10 by LC-MS/MS.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of methanol or acetonitrile with a small percentage of an additive like ammonium formate or formic acid.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion [M+NH₄]⁺ m/z 880.7 → Product ion m/z 197.1
-
Coenzyme Q9 (IS): Precursor ion [M+NH₄]⁺ m/z 812.6 → Product ion m/z 197.1
-
This compound-[²H₆] (IS): Precursor ion [M+NH₄]⁺ m/z 886.7 → Product ion m/z 203.1 (Note: The exact m/z values may vary slightly depending on the instrument and adduct formation).
-
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
Quantification:
-
Generate a calibration curve using known concentrations of CoQ10 standards with a fixed amount of the internal standard.
-
Calculate the peak area ratio of the analyte (CoQ10) to the internal standard for both the standards and the samples.
-
Determine the concentration of CoQ10 in the samples by interpolating their peak area ratios on the calibration curve.
-
Finally, normalize the CoQ10 concentration to the citrate synthase activity to report the amount of CoQ10 per unit of mitochondrial content.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Metabolic Targets of this compound in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Value of this compound Determination in Mitochondrial Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sg.mitoq.com [sg.mitoq.com]
- 5. Mitochondrial this compound determination via isotope dilution liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Application Notes: Coenzyme Q10 Supplementation in Cell Culture
Introduction
Coenzyme Q10 (CoQ10), also known as Ubiquinone, is a vital, lipid-soluble molecule integral to cellular function.[1][2] It plays a central role in the mitochondrial electron transport chain (ETC), shuttling electrons from complexes I and II to complex III, a process essential for ATP synthesis.[2][3][4] Beyond its bioenergetic role, the reduced form of CoQ10, ubiquinol, is a potent antioxidant, protecting cellular membranes and lipoproteins from oxidative damage by scavenging reactive oxygen species (ROS). Due to these dual functions, CoQ10 supplementation is a common strategy in cell culture studies to investigate mitochondrial function, oxidative stress, cellular aging, and the mechanisms of neurodegenerative and cardiovascular diseases.
However, the high hydrophobicity of CoQ10 presents a significant challenge for its use in aqueous cell culture media, leading to poor solubility and low bioavailability. This necessitates careful preparation and specialized formulations to ensure effective cellular uptake and meaningful experimental outcomes. These notes provide a comprehensive guide for researchers on the effective application of CoQ10 in in vitro settings.
Key Considerations for CoQ10 Supplementation
-
Solubilization: Due to its poor water solubility, CoQ10 requires a carrier solvent for the preparation of stock solutions. Ethanol and dimethylformamide (DMF) are commonly used, though ethanol is often preferred as it can be less cytotoxic at low final concentrations. The stock solution must be diluted carefully into the culture medium to prevent precipitation. Alternatively, commercially available water-soluble CoQ10 formulations (e.g., Qter®, UBIQSOME®, Ubisol-Q10) can significantly improve bioavailability and cellular uptake.
-
Working Concentration: The optimal working concentration of CoQ10 is highly cell-type dependent and varies based on the experimental endpoint. Published studies report a wide range, from as low as 10 nM to as high as 100 µM. It is crucial to perform a dose-response study to determine the optimal concentration for a specific cell line and experimental condition. High concentrations may not always yield better results and can sometimes have negative effects.
-
Treatment Duration: Incubation times can range from a few hours to several days. Short-term incubations (e.g., 3-24 hours) are often used to study acute effects on signaling pathways or protection against immediate insults. Longer-term incubations (e.g., 72 hours to 7 days) may be necessary to observe changes in mitochondrial biogenesis, ATP levels, or chronic disease models.
-
Cellular Uptake and Localization: Following supplementation, CoQ10 is incorporated into cellular membranes, with the highest concentration typically found in the inner mitochondrial membrane. Verifying cellular and mitochondrial uptake, for instance by using HPLC, can be a critical step to confirm the effectiveness of the supplementation protocol.
Data Presentation
Table 1: Examples of this compound Working Concentrations and Effects in Cell Culture
| Cell Line | CoQ10 Concentration | Treatment Duration | Observed Effects | Reference(s) |
| Murine Hippocampal HT22 Cells | 0.01, 0.1, 1 µM | 24 hours | Increased cell viability against UVB-induced damage; reduced ROS production; stabilized mitochondrial membrane potential. | |
| Human Glioma (T67) & Rat Heart (H9c2) | 100 nM, 10 µM | 24 hours | Increased intracellular and mitochondrial CoQ10 content; improved oxygen consumption and ATP levels (especially with water-soluble form). | |
| Human Intestinal (I407) & Rat Heart (H9c2) | 100 nM | 24 hours | A phytosome formulation (UBIQSOME®) dramatically increased cellular and mitochondrial CoQ10 levels compared to native CoQ10. | |
| Human Dermal Fibroblasts (HDF) | Not specified | Not specified | Stimulated oxidative phosphorylation and cellular energy metabolism. | |
| Porcine Oocytes/Embryos | 10, 25, 50, 100 µM | Maturation/Culture period | No improvement in maturation or embryo development; 100 µM had a negative effect on blastocyst rates. | |
| Human Neuroblastoma Cells | 10 µM | Not specified | Restored mitochondrial respiratory chain function in CoQ10 deficient cells. |
Visualization of Key Concepts
Caption: CoQ10's dual role in the electron transport chain and antioxidant defense.
Caption: A generalized workflow for CoQ10 cell culture experiments.
Caption: CoQ10 modulates key pathways controlling cellular stress responses.
Experimental Protocols
Protocol 1: Preparation and Solubilization of this compound Stock Solution
This protocol describes the preparation of a concentrated CoQ10 stock solution for use in cell culture.
Materials:
-
This compound powder (crystalline solid)
-
Ethanol (200 proof, absolute) or Dimethylformamide (DMF)
-
Sterile, light-blocking microcentrifuge tubes
-
Inert gas (e.g., nitrogen or argon), optional
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of CoQ10 powder.
-
Prepare a stock solution by dissolving the CoQ10 in a suitable solvent. A common stock concentration is 5 mM.
-
For Ethanol: CoQ10 has limited solubility (~0.3 mg/mL). Gentle warming and vortexing may be required.
-
For DMF: CoQ10 has higher solubility (~10 mg/mL).
-
-
Optional but Recommended: Purge the vial with an inert gas before capping to minimize oxidation.
-
Ensure the CoQ10 is fully dissolved. The solution should be clear and yellow.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter suitable for organic solvents.
-
Aliquot the stock solution into sterile, light-blocking microcentrifuge tubes.
-
Store aliquots at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol is for determining the cytotoxic effects of CoQ10 or its protective effects against a toxin.
Materials:
-
Cells cultured in a 96-well plate
-
CoQ10 working solution (prepared by diluting stock in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Remove the medium and add 100 µL of fresh medium containing the desired concentrations of CoQ10 (and/or toxin). Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Read the absorbance at 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Analysis of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol provides a framework for performing the Seahorse XF Cell Mito Stress Test to assess mitochondrial function after CoQ10 treatment.
Materials:
-
Cells treated with CoQ10 in a Seahorse XF cell culture microplate
-
Seahorse XF DMEM or RPMI medium, supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Plating and Treatment: Seed cells in a Seahorse XF microplate and allow them to adhere. Treat cells with CoQ10 or vehicle control for the desired duration (e.g., 24 hours).
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Prepare working solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in Seahorse XF assay medium.
-
-
Cell Plate Preparation:
-
One hour before the assay, remove the culture medium from the cells.
-
Wash the cells twice with pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 45-60 minutes.
-
-
Seahorse Assay:
-
Load the prepared sensor cartridge with the compound working solutions.
-
Place the cell plate into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
The instrument will measure the basal Oxygen Consumption Rate (OCR) before sequentially injecting Oligomycin (inhibits ATP synthase), FCCP (uncouples oxygen consumption from ATP production, revealing maximal respiration), and a mix of Rotenone/Antimycin A (shuts down mitochondrial respiration).
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
This protocol is for detecting changes in the expression of proteins in pathways modulated by CoQ10 (e.g., Nrf2, NF-κB).
Materials:
-
CoQ10-treated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-NF-κB p65, anti-phospho-p65, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets on ice using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 30-50 µg of protein per sample by boiling in SDS sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound Supplementation in Aging and Disease [frontiersin.org]
- 3. Metabolic Targets of this compound in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CoQ10 Deficient Endothelial Cell Culture Model for the Investigation of CoQ10 Blood–Brain Barrier Transport - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Coenzyme Q10 Clinical Trials in Neurodegenerative Diseases
Introduction
Coenzyme Q10 (CoQ10), an essential component of the mitochondrial respiratory chain and a potent antioxidant, has garnered significant interest as a potential therapeutic agent for neurodegenerative diseases.[1][2] Evidence suggests that mitochondrial dysfunction and oxidative stress are key contributors to the pathogenesis of disorders like Parkinson's disease (PD), Huntington's disease (HD), Alzheimer's disease (AD), and amyotrophic lateral sclerosis (ALS).[1] CoQ10's role in cellular energy production and its neuroprotective effects observed in preclinical models provide a strong rationale for its clinical investigation.[1][3] These application notes provide a comprehensive overview of the experimental design and protocols for conducting clinical trials with CoQ10 in the context of neurodegenerative diseases, aimed at researchers, scientists, and drug development professionals.
Key Signaling Pathways Modulated by CoQ10
CoQ10 exerts its neuroprotective effects through the modulation of several intracellular signaling pathways. Understanding these pathways is crucial for designing trials with relevant biomarker analysis. CoQ10 has been shown to influence the NF-κB, Nrf2, and Wnt/β-catenin pathways, leading to reduced inflammation, oxidative stress, and apoptosis.
General Experimental Workflow for CoQ10 Clinical Trials
A typical clinical trial for CoQ10 in a neurodegenerative disease follows a multi-stage process, from patient screening to data analysis. The following diagram illustrates a standard workflow for a randomized, double-blind, placebo-controlled trial.
Parkinson's Disease (PD)
Rationale: Mitochondrial dysfunction and reduced levels of CoQ10 have been observed in patients with PD. Supplementation with CoQ10 aims to improve mitochondrial function and slow disease progression.
Summary of Clinical Trial Data for CoQ10 in Parkinson's Disease
| Study/Trial | Phase | Number of Participants | Dosage of CoQ10 | Duration | Primary Outcome Measure | Key Findings |
| Shults et al. (2002) | II | 80 | 300, 600, or 1200 mg/day | 16 months | Change in Unified Parkinson's Disease Rating Scale (UPDRS) score | Less disability developed in subjects on CoQ10, with the greatest benefit at 1200 mg/day. |
| NINDS Futility Trial (2007) | II | - | 2400 mg/day (with Vitamin E) | 1 year | Change in total UPDRS score | CoQ10 could not be rejected as futile and may warrant further study. |
| Shults et al. (2004) | Open-label | 17 | Escalating doses: 1200, 1800, 2400, and 3000 mg/day (with Vitamin E) | - | Safety and tolerability | High dosages were well-tolerated; plasma levels plateaued at 2400 mg/day. |
Experimental Protocol: Phase II, Randomized, Placebo-Controlled Trial
-
Patient Selection:
-
Inclusion Criteria: Patients with early-stage PD who do not yet require treatment for their disability. Diagnosis of PD based on established criteria.
-
Exclusion Criteria: Atypical parkinsonism, dementia, or other significant medical conditions. Use of medications known to affect CoQ10 levels.
-
-
Study Design:
-
A multicenter, randomized, parallel-group, placebo-controlled, double-blind, dosage-ranging trial is a robust design.
-
Participants are randomly assigned to one of several groups: placebo, or different daily dosages of CoQ10 (e.g., 300 mg, 600 mg, 1200 mg).
-
-
Intervention:
-
CoQ10 is administered in a formulation to enhance bioavailability, such as chewable wafers.
-
The placebo should be identical in appearance, taste, and smell to the active treatment.
-
Some trials have co-administered Vitamin E to all participants, including the placebo group.
-
-
Outcome Measures:
-
Primary: The change in the total score on the Unified Parkinson's Disease Rating Scale (UPDRS) from baseline to the end of the study (e.g., 16 months).
-
Secondary: Changes in subscales of the UPDRS, time to requiring levodopa treatment, and safety assessments.
-
-
Data Collection and Analysis:
-
UPDRS evaluations should be conducted at baseline and at regular intervals throughout the trial (e.g., 1, 4, 8, 12, and 16 months).
-
Statistical analysis should test for a linear trend between the CoQ10 dosage and the mean change in the total UPDRS score.
-
Huntington's Disease (HD)
Rationale: As with other neurodegenerative diseases, mitochondrial dysfunction is implicated in the pathogenesis of HD.
Summary of Clinical Trial Data for CoQ10 in Huntington's Disease
| Study/Trial | Phase | Number of Participants | Dosage of CoQ10 | Duration | Primary Outcome Measure | Key Findings |
| Huntington Study Group (2001) | - | 347 | 600 mg/day (300 mg twice daily) | 30 months | Change in Total Functional Capacity (TFC) | Did not significantly alter the decline in TFC, but a trend toward slowing was observed. |
| 2CARE (2017) | III | 609 | 2400 mg/day | 60 months | Change in TFC score and time to death | Did not slow the progressive functional decline in HD. |
Experimental Protocol: Phase III, Randomized, Double-Blind, Placebo-Controlled Trial
-
Patient Selection:
-
Inclusion Criteria: Patients with early-stage HD.
-
Exclusion Criteria: Concomitant use of other investigational drugs, severe medical comorbidities.
-
-
Study Design:
-
A large-scale, multicenter, randomized, double-blind, placebo-controlled trial is necessary for Phase III.
-
Participants are randomized to receive either high-dose CoQ10 (e.g., 2400 mg/day) or a matching placebo.
-
-
Intervention:
-
CoQ10 and placebo are administered in a formulation that ensures blinding of both participants and investigators.
-
The duration of the trial should be long enough to detect a potential disease-modifying effect (e.g., 60 months).
-
-
Outcome Measures:
-
Primary: A composite outcome of the change in the Total Functional Capacity (TFC) score from baseline to the end of the study for surviving patients, combined with the time to death for those who died.
-
Secondary: Changes in other components of the Unified Huntington's Disease Rating Scale '99 (UHDRS), such as the total motor score, behavioral scores, and cognitive tests.
-
-
Data Collection and Analysis:
-
TFC and other UHDRS components are assessed at baseline and regular follow-up visits.
-
A joint-rank analysis approach can be used for the primary outcome. Interim futility analyses may be planned.
-
Alzheimer's Disease (AD)
Rationale: Oxidative stress and mitochondrial dysfunction are believed to play a role in the pathogenesis of AD. CoQ10's antioxidant properties and its role in mitochondrial function make it a candidate for investigation.
While no large-scale clinical trials of CoQ10 in AD have been published, preclinical studies have shown promise. Animal models suggest that CoQ10 can reduce amyloid-beta pathology and improve cognitive function.
Proposed Experimental Protocol: Randomized Controlled Trial for CoQ10 in Mild Cognitive Impairment (MCI) or Early AD
-
Patient Selection:
-
Inclusion Criteria: Patients diagnosed with MCI or early-stage AD, based on standard clinical and biomarker criteria.
-
Exclusion Criteria: Other causes of dementia, significant cerebrovascular disease, or other neurological or psychiatric disorders.
-
-
Study Design:
-
A randomized, double-blind, placebo-controlled trial.
-
Participants are randomized to receive CoQ10 (e.g., 200 mg/day of ubiquinol, the reduced form of CoQ10) or placebo.
-
-
Intervention:
-
The intervention period could be 90 days or longer to assess effects on cognitive and biological markers.
-
Ubiquinol may be preferred due to its higher bioavailability.
-
-
Outcome Measures:
-
Primary: Change in composite measures of cognition (e.g., from a computerized cognitive assessment battery).
-
Secondary:
-
Changes in specific cognitive domains (e.g., memory, executive function).
-
Biomarkers of oxidative stress and inflammation in blood or cerebrospinal fluid.
-
Levels of amyloid-beta and tau proteins in cerebrospinal fluid or blood.
-
-
-
Data Collection and Analysis:
-
Cognitive assessments and biomarker sample collection at baseline and at the end of the intervention period.
-
Statistical analysis to compare the change in primary and secondary outcomes between the CoQ10 and placebo groups.
-
Amyotrophic Lateral Sclerosis (ALS)
Rationale: Similar to other neurodegenerative diseases, oxidative stress and mitochondrial dysfunction are implicated in ALS.
Summary of Clinical Trial Data for CoQ10 in ALS
| Study/Trial | Phase | Number of Participants | Dosage of CoQ10 | Duration | Primary Outcome Measure | Key Findings |
| QALS study | II | 185 | 1800 mg or 2700 mg/day | - | Not specified | Insufficient evidence to support a phase III trial. |
Considerations for Future Trials:
-
Bioavailability: The limited central nervous system availability of orally administered CoQ10 may be a factor in the lack of efficacy observed in some trials. Future studies could explore novel formulations to enhance brain uptake.
-
Early Intervention: For neurodegenerative diseases, earlier diagnosis and longer treatment duration may provide a greater potential for benefit.
-
Biomarker-Driven Design: Incorporating biomarkers of oxidative stress, mitochondrial function, and neuroinflammation can help to assess the biological activity of CoQ10 in the target population and may aid in patient stratification.
References
Measuring the Balance: Techniques for Assessing Coenzyme Q10 Redox Status in Plasma
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction
Coenzyme Q10 (CoQ10), an essential component of the mitochondrial electron transport chain, plays a critical role in cellular energy production and acts as a potent lipid-soluble antioxidant. In plasma, CoQ10 exists in both a reduced form, ubiquinol (CoQ10H2), and an oxidized form, ubiquinone (CoQ10). The ratio of ubiquinol to ubiquinone is a key indicator of oxidative stress, with a higher proportion of the oxidized form suggesting increased oxidative damage. Accurate measurement of the CoQ10 redox status is therefore crucial for research in areas such as cardiovascular disease, neurodegenerative disorders, and aging, as well as for the development of drugs targeting oxidative stress pathways.
This document provides detailed application notes and protocols for the two primary methods used to quantify the redox status of this compound in plasma: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Core Principles and Method Comparison
The accurate determination of the CoQ10 redox ratio is challenging due to the inherent instability of ubiquinol, which is readily oxidized to ubiquinone ex vivo.[1][2] Therefore, meticulous sample handling and efficient analytical methods are paramount. Both HPLC-ECD and LC-MS/MS offer the sensitivity and specificity required for the simultaneous quantification of both redox forms.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a well-established and robust method. It leverages the electrochemical properties of ubiquinol and ubiquinone for detection, providing high sensitivity.[3][4]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior specificity and often higher sensitivity.[1] This technique identifies and quantifies molecules based on their mass-to-charge ratio, minimizing interference from other plasma components.
The choice between these methods often depends on the specific application, available instrumentation, and the desired level of sensitivity and specificity.
Quantitative Data Summary
The following table summarizes key quantitative performance parameters for HPLC-ECD and LC-MS/MS methods for the analysis of this compound redox status in plasma, based on published literature.
| Parameter | HPLC-ECD | LC-MS/MS |
| Limit of Detection (LOD) | 2 nM | 0.125 - 0.49 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 10 nM | 5 µg/L (Ubiquinol), 10 µg/L (Ubiquinone) |
| Linearity Range | 10 - 1000 nM | 5 - 500 µg/L |
| Intra-assay Precision (CV%) | < 6.5% | 1.2 - 4.9% |
| Inter-assay Precision (CV%) | < 6.5% | 1.2 - 4.9% |
| Analytical Recovery (%) | 89 - 109% | 95.8 - 101.0% |
Signaling Pathways and Experimental Workflow
This compound in the Mitochondrial Electron Transport Chain
This compound is a vital mobile carrier of electrons from Complex I and Complex II to Complex III in the mitochondrial electron transport chain, a process fundamental to ATP synthesis. Its reduced form, ubiquinol, also functions as a potent antioxidant, protecting mitochondrial membranes from oxidative damage.
Caption: Role of CoQ10 in mitochondrial bioenergetics and antioxidant defense.
Experimental Workflow for CoQ10 Redox Status Analysis
The general workflow for measuring the CoQ10 redox status in plasma involves careful sample collection and preparation, followed by chromatographic separation and detection.
Caption: General workflow for plasma CoQ10 redox status analysis.
Experimental Protocols
Protocol 1: HPLC with Electrochemical Detection (HPLC-ECD)
This protocol outlines a method for the simultaneous measurement of ubiquinol and ubiquinone in human plasma using HPLC-ECD.
1. Materials and Reagents
-
This compound (Ubiquinone) standard
-
Coenzyme Q9 (internal standard)
-
Sodium borohydride
-
1-Propanol, HPLC grade
-
Hexane, HPLC grade
-
Methanol, HPLC grade
-
Ethanol, HPLC grade
-
Lithium perchlorate
-
Heparinized collection tubes
2. Sample Collection and Handling
-
Collect venous blood into heparinized tubes.
-
Immediately place the tubes on ice to minimize ex vivo oxidation.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to cryovials and store at -80°C until analysis.
3. Standard Preparation
-
Ubiquinone Stock (1 mg/mL): Dissolve CoQ10 standard in hexane.
-
Ubiquinol Stock (1 mg/mL): Reduce the ubiquinone stock solution with sodium borohydride.
-
Internal Standard (CoQ9) Stock (1 mg/mL): Dissolve CoQ9 in ethanol.
-
Prepare working standards by diluting the stock solutions in ethanol.
4. Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of CoQ9 internal standard solution.
-
Add 500 µL of cold 1-propanol to precipitate proteins and extract CoQ10.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for immediate injection.
5. HPLC-ECD Conditions
-
HPLC System: A standard HPLC system with a refrigerated autosampler.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol/Ethanol/2-Propanol containing lithium perchlorate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Electrochemical Detector:
-
Guard Cell: +650 mV (to oxidize all ubiquinol to ubiquinone).
-
Analytical Cell 1: +250 mV (for detection).
-
Analytical Cell 2: -350 mV (for detection).
-
6. Data Analysis
-
Identify and integrate the peaks for ubiquinol, ubiquinone, and the internal standard.
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Calculate the concentrations of ubiquinol and ubiquinone in the plasma samples.
-
Determine the CoQ10 redox status by calculating the ratio of ubiquinol to total CoQ10 (ubiquinol + ubiquinone).
Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a method for the highly sensitive and specific quantification of ubiquinol and ubiquinone in human plasma by UPLC-MS/MS.
1. Materials and Reagents
-
This compound (Ubiquinone) standard
-
Coenzyme Q9 (oxidized and reduced forms for internal standards)
-
1-Propanol, LC-MS grade
-
Methanol, LC-MS grade
-
Ammonium formate
-
EDTA (Ethylenediaminetetraacetic acid)
2. Sample Collection and Handling
-
Follow the same procedure as described in Protocol 1 for sample collection and initial processing. The use of EDTA-containing tubes is also an option.
3. Standard Preparation
-
Prepare stock solutions of ubiquinone and ubiquinol as described in Protocol 1.
-
Prepare stock solutions of oxidized and reduced CoQ9 as internal standards.
-
Create a series of calibration standards by spiking a suitable matrix (e.g., ethanol) with known concentrations of ubiquinol and ubiquinone and a fixed concentration of the internal standards.
4. Sample Preparation
-
To 50 µL of plasma, add 100 µL of a working internal standard solution (containing both reduced and oxidized CoQ9 in 1-propanol).
-
Vortex briefly to mix.
-
The single-step protein precipitation with 1-propanol also serves as the extraction.
-
Centrifuge at high speed (e.g., 16,000 x g) for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
5. UPLC-MS/MS Conditions
-
UPLC System: An ultra-high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Methanol with 5 mM ammonium formate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Ubiquinone (CoQ10): m/z 863.7 -> 197.1
-
Ubiquinol (CoQ10H2): m/z 882.7 -> 197.1 (as [M+NH4]+ adduct)
-
CoQ9 (oxidized): m/z 795.6 -> 197.1
-
CoQ9 (reduced): m/z 814.7 -> 197.1 (as [M+NH4]+ adduct)
-
6. Data Analysis
-
Quantify ubiquinol and ubiquinone using the peak area ratios relative to their respective internal standards.
-
Generate calibration curves and calculate the concentrations in the plasma samples.
-
Calculate the CoQ10 redox ratio as described in Protocol 1.
Conclusion
The accurate measurement of the this compound redox status in plasma is a powerful tool for assessing oxidative stress in a variety of research and clinical settings. Both HPLC-ECD and LC-MS/MS provide reliable and sensitive methods for this analysis. The choice of method will be guided by the specific requirements of the study and the instrumentation available. Careful attention to sample handling and preparation is critical to prevent the artificial oxidation of ubiquinol and to ensure the integrity of the results. The protocols provided herein offer a comprehensive guide for researchers and drug development professionals to implement these techniques in their laboratories.
References
Application Notes and Protocols for the Accurate Measurement of Coenzyme Q10 using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q10 (CoQ10), an essential component of the mitochondrial respiratory chain and a potent antioxidant, plays a critical role in cellular energy production and protection against oxidative damage.[1][2][3] Accurate quantification of CoQ10 in biological matrices is crucial for diagnosing CoQ10 deficiencies, monitoring therapeutic interventions, and in research settings exploring mitochondrial function and oxidative stress.[1][4] Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for CoQ10 measurement due to its high sensitivity, specificity, and accuracy. This methodology utilizes a stable isotope-labeled internal standard, such as deuterated CoQ10 (e.g., CoQ10-d6 or CoQ10-d9), to compensate for variations in sample preparation and instrument response, ensuring precise quantification.
These application notes provide detailed protocols for the accurate measurement of total CoQ10 in plasma and isolated mitochondria using isotope dilution LC-MS/MS.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, deuterated CoQ10) to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to the endogenous analyte but has a different mass due to the isotopic label. The internal standard and the analyte behave identically during extraction, derivatization, and chromatography. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard using a mass spectrometer, the concentration of the endogenous analyte can be accurately determined, correcting for any sample loss during preparation or fluctuations in instrument performance.
Experimental Workflow
The general workflow for CoQ10 measurement by isotope dilution LC-MS/MS involves several key steps: sample preparation, including the addition of the internal standard and extraction of CoQ10; chromatographic separation of CoQ10 from other sample components; and detection and quantification by tandem mass spectrometry.
Caption: Experimental workflow for CoQ10 quantification.
Role of CoQ10 in the Electron Transport Chain
This compound is a vital component of the electron transport chain (ETC) located in the inner mitochondrial membrane. It functions as a mobile electron carrier, transferring electrons from Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase) to Complex III (cytochrome bc1 complex). This electron transport is a fundamental process in aerobic cellular respiration, leading to the generation of ATP.
Caption: Role of CoQ10 in the mitochondrial ETC.
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical isotope dilution LC-MS/MS method for CoQ10 quantification.
Table 1: Method Validation Parameters
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 0.5 nmol/L |
| Assay Range | 0.5 - 1000 nmol/L |
| Linearity (R²) | > 0.99 |
| Inter-assay Coefficient of Variation (CV) | 7.5% - 8.2% |
| Intra-assay Coefficient of Variation (CV) | 3.4% - 4.3% |
| Analytical Recoveries | 95.8% - 101.0% |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for CoQ10 and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (oxidized) | 863.7 | 197.1 |
| This compound (reduced) | 882.7 | 197.1 |
| This compound-d6 (internal standard) | 869.7 | 203.1 |
Note: Specific m/z values may vary slightly depending on the instrument and adduct ion formed.
Detailed Experimental Protocols
Protocol 1: CoQ10 Extraction from Human Plasma
This protocol is adapted for the extraction of total CoQ10 from human plasma samples.
Materials:
-
Human plasma collected in heparin-containing tubes.
-
This compound-d6 (or other deuterated CoQ10) internal standard solution in ethanol.
-
1-Propanol, HPLC grade.
-
Hexane, HPLC grade.
-
Ethanol, HPLC grade.
-
Nitrogen gas source for evaporation.
-
Microcentrifuge tubes.
-
Autosampler vials.
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add a known amount of CoQ10-d6 internal standard solution.
-
Protein Precipitation and Extraction:
-
Add 400 µL of cold 1-propanol to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate proteins and extract CoQ10.
-
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., methanol with 5 mM ammonium formate) and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: CoQ10 Extraction from Isolated Mitochondria
This protocol is designed for the quantification of CoQ10 in mitochondrial fractions isolated from tissues.
Materials:
-
Isolated mitochondrial suspension.
-
This compound-d6 internal standard solution in ethanol.
-
1-Propanol, HPLC grade.
-
Ethanol, HPLC grade.
-
Hexane, HPLC grade.
-
Nitrogen gas source for evaporation.
-
Microcentrifuge tubes.
-
Autosampler vials.
Procedure:
-
Sample Preparation: Take an aliquot of the mitochondrial suspension (e.g., corresponding to a specific amount of mitochondrial protein).
-
Internal Standard Spiking: Spike the mitochondrial suspension with a known amount of CoQ10-d6 internal standard.
-
Extraction:
-
Add 1-propanol to the sample.
-
Alternatively, use a two-step extraction with ethanol followed by hexane. Add ethanol and vortex, then add hexane and vortex again.
-
-
Centrifugation: Centrifuge at high speed to pellet debris.
-
Supernatant Collection: Collect the organic supernatant containing the extracted CoQ10.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are typical parameters for the chromatographic separation and mass spectrometric detection of CoQ10.
Table 3: Example LC-MS/MS Conditions
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Methanol with 5 mM ammonium formate |
| Flow Rate | 0.4 - 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 4000 V |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psig |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Conclusion
The use of isotope dilution LC-MS/MS provides a robust, sensitive, and accurate method for the quantification of this compound in various biological matrices. The detailed protocols and method parameters provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate this powerful analytical technique in their laboratories. The inherent accuracy of this method is critical for advancing our understanding of the roles of CoQ10 in health and disease.
References
- 1. Mitochondrial this compound determination by isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. Quantitation of Ubiquinone (this compound) in Serum/Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (ESI-LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. article.imrpress.com [article.imrpress.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Bioavailability of Coenzyme Q10 Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and evaluation of Coenzyme Q10 (CoQ10).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
A1: The primary challenges stem from CoQ10's inherent physicochemical properties. It is a highly lipophilic (fat-soluble) molecule with a large molecular weight and crystalline structure, leading to extremely poor water solubility (<0.1 µg/mL).[1] This poor aqueous solubility is a major hurdle for its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Consequently, the oral bioavailability of conventional CoQ10 formulations is very low.[2][3]
Q2: What are the most common formulation strategies to enhance the bioavailability of CoQ10?
A2: Several advanced formulation strategies have been developed to overcome the poor bioavailability of CoQ10. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[4][5] This enhances the dissolution and absorption of CoQ10.
-
Nanoformulations: Reducing the particle size of CoQ10 to the nanometer range significantly increases the surface area for dissolution. This category includes nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).
-
Solid Dispersions: In this approach, CoQ10 is dispersed in a hydrophilic carrier at a molecular level, converting its crystalline form to an amorphous state. This enhances its wettability and dissolution rate.
-
Phytosome Formulations: This technology involves complexing CoQ10 with phospholipids (like lecithin) to create a more bioavailable form that can be better absorbed.
-
Cyclodextrin Complexation: Encapsulating CoQ10 molecules within cyclodextrin complexes can improve their water solubility and dissolution.
Q3: How does particle size reduction impact the bioavailability of CoQ10?
A3: Particle size reduction, particularly to the nanoscale, is a critical factor in improving the bioavailability of poorly soluble compounds like CoQ10. A smaller particle size leads to a larger surface area-to-volume ratio. This increased surface area enhances the dissolution rate of CoQ10 in the gastrointestinal fluids, leading to a higher concentration of dissolved CoQ10 available for absorption. Nanoformulations have demonstrated significantly improved oral bioavailability compared to standard CoQ10 powder.
Q4: What is the role of excipients in improving CoQ10 bioavailability?
A4: Excipients play a crucial role in enhancing the bioavailability of CoQ10 by addressing its solubility and permeability challenges.
-
Oils, Surfactants, and Co-surfactants: These are the key components of SEDDS and nanoemulsions. They help to dissolve CoQ10 and form stable emulsions in the gut, facilitating its absorption. The choice of these excipients is critical for the formulation's performance.
-
Hydrophilic Carriers: Used in solid dispersions (e.g., poloxamers, Soluplus®), these carriers improve the wettability and dissolution of CoQ10 by creating an amorphous form of the drug.
-
Phospholipids: In phytosome formulations, phospholipids like lecithin form a complex with CoQ10, improving its absorption.
Troubleshooting Guides
In Vitro Dissolution Testing
Q1: My CoQ10 formulation shows low and variable dissolution results. What could be the cause?
A1: Low and variable dissolution results for CoQ10 formulations can be attributed to several factors:
-
Inadequate Formulation: The formulation may not be effectively solubilizing the crystalline CoQ10. For solid dispersions, the conversion to an amorphous state might be incomplete. For SEDDS, the ratio of oil, surfactant, and co-surfactant may not be optimal for self-emulsification.
-
Degradation in Dissolution Medium: CoQ10 can be sensitive to light and pH. Ensure the dissolution medium is appropriate and protected from light. Drug degradation can lead to lower than expected detected amounts of dissolved CoQ10.
-
Issues with Dissolution Apparatus and Medium: Improper deaeration of the medium, incorrect apparatus setup (e.g., vessel centering, paddle/basket height), and the use of inappropriate surfactants in the medium can all lead to variability. For highly lipophilic drugs like CoQ10, the addition of a surfactant to the dissolution medium is often necessary to ensure sink conditions.
-
Recrystallization: In amorphous solid dispersions, the drug may recrystallize over time, leading to decreased solubility and dissolution.
Q2: How can I troubleshoot poor dissolution of a CoQ10 solid dispersion formulation?
A2: To troubleshoot poor dissolution of a CoQ10 solid dispersion, consider the following:
-
Characterize the Solid State: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm that the CoQ10 is in an amorphous state within the carrier. The presence of crystallinity will significantly reduce the dissolution rate.
-
Optimize the Drug-to-Carrier Ratio: The ratio of CoQ10 to the hydrophilic carrier is critical. A higher proportion of the carrier can improve solubility, but there is an optimal range.
-
Select an Appropriate Carrier: The choice of carrier is important. Carriers like poloxamer 407 and Soluplus® have shown effectiveness in forming stable solid dispersions with CoQ10.
-
Incorporate a Stabilizer: To prevent recrystallization, consider adding a third component, such as colloidal silicon dioxide (Aerosil 200), which can act as an adsorbent and stabilize the amorphous form.
Caco-2 Permeability Assays
Q1: I am observing low permeability of my CoQ10 formulation across the Caco-2 cell monolayer. What are the potential reasons?
A1: Low permeability in a Caco-2 assay for a CoQ10 formulation could be due to:
-
Poor Apical Solubility: Even with improved formulations, the concentration of dissolved CoQ10 in the apical chamber might be low, leading to a small concentration gradient to drive transport.
-
Cell Monolayer Integrity: Verify the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment. A compromised monolayer can lead to inaccurate permeability results.
-
Efflux Transporter Activity: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which can pump the compound back into the apical side, reducing the net transport.
-
Formulation Instability: The formulation may not be stable in the assay medium, leading to precipitation of CoQ10 on the apical side.
Q2: How can I investigate if active efflux is limiting the permeability of my CoQ10 formulation in the Caco-2 assay?
A2: To determine if active efflux is a limiting factor, you can perform a bi-directional transport study. This involves measuring the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is generally indicative of active efflux. Additionally, you can conduct the permeability assay in the presence of a known P-gp inhibitor, such as verapamil, to see if the A-to-B permeability increases.
In Vivo Pharmacokinetic Studies
Q1: The plasma concentration of CoQ10 in my animal study is highly variable between subjects. What are the possible causes?
A1: High inter-subject variability in plasma CoQ10 levels is a common challenge and can be influenced by:
-
Physiological Factors: The absorption of lipophilic compounds like CoQ10 is significantly influenced by the presence of food, particularly fats, in the gastrointestinal tract. Fasting or non-fasting conditions can lead to large variations. The composition of the diet can also play a role.
-
Formulation Performance: The in vivo performance of formulations like SEDDS can be sensitive to the gastrointestinal environment, including pH and bile salt concentrations, which can vary between animals.
-
Blood Sampling and Processing: CoQ10 is susceptible to oxidation. Improper handling of blood samples (e.g., exposure to light or air, delayed processing) can lead to degradation and inaccurate measurements. It is crucial to collect blood on ice and process it promptly in a cooled centrifuge.
-
Analytical Method Variability: Ensure that the analytical method for quantifying CoQ10 in plasma is robust, validated, and has sufficient sensitivity and precision.
Q2: My novel CoQ10 formulation did not show a significant improvement in bioavailability compared to the control in an in vivo study, despite promising in vitro results. Why might this be?
A2: A lack of in vitro-in vivo correlation (IVIVC) can occur for several reasons:
-
Inadequate In Vitro Model: The in vitro dissolution or permeability model may not have been representative of the in vivo conditions. For example, the dissolution medium may not have accurately mimicked the composition of intestinal fluids.
-
First-Pass Metabolism: CoQ10 undergoes metabolism in the intestines and liver. While a formulation may enhance dissolution and absorption, it may not protect the drug from significant first-pass metabolism, thus limiting the amount of unchanged drug reaching systemic circulation.
-
Lymphatic Transport: The absorption of highly lipophilic drugs can occur via the lymphatic system. If the in vitro model does not account for this pathway, it may not accurately predict in vivo performance.
-
Formulation Behavior in the GI Tract: The formulation might behave differently in the complex environment of the gastrointestinal tract compared to the simplified in vitro conditions. Factors like gastrointestinal motility, pH changes, and interactions with food components can influence its performance.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Different CoQ10 Formulations in Rats
| Formulation Type | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| CoQ10 Suspension | - | - | - | 100 (Control) | |
| Lipid-Free Nano-CoQ10 | - | Significantly Increased | Significantly Increased | - | |
| SEDDS | - | Significantly Increased | Significantly Increased | 200 | |
| PLGA Nanoparticles | - | - | - | Intestinal uptake: 79% (vs. 45% for suspension) | |
| Phospholipid-Complex | - | 642.16 ± 24.51 | 2007.72 ± 109.03 | - | |
| Lipid-Encapsulated | - | 635.40 ± 47.33 | 1990.98 ± 45.39 | - | |
| Water-Dispersible | - | 521.84 ± 9.95 | - | - | |
| Marketed Softgel | - | 136.34 ± 1.68 | - | - | |
| s-SEDDS | - | - | - | 500 (vs. crystalline CoQ10) |
Note: Dashes (-) indicate that the specific value was not reported in the cited source, but a significant increase was observed.
Experimental Protocols
1. Protocol: In Vitro Dissolution Testing for CoQ10 Formulations
-
Apparatus: USP Apparatus 2 (Paddles).
-
Dissolution Medium: Prepare 900 mL of a suitable buffer, such as pH 6.8 phosphate buffer, containing a surfactant (e.g., 0.5-2% Sodium Lauryl Sulfate) to ensure sink conditions. Deaerate the medium before use.
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
Rotation Speed: Set the paddle speed to a suitable rate, typically 50 or 75 rpm.
-
Sample Introduction: Introduce a single dosage form (e.g., capsule, tablet, or an amount of powder/liquid formulation equivalent to the desired dose) into each dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Preparation: Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE).
-
Quantification: Analyze the concentration of CoQ10 in the filtered samples using a validated analytical method, such as HPLC-UV at 275 nm.
-
Data Analysis: Calculate the cumulative percentage of CoQ10 dissolved at each time point.
2. Protocol: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell™ inserts) for 18-22 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Preparation of Test Compound Solution: Prepare a solution of the CoQ10 formulation in a suitable transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at a specific concentration (e.g., 10 µM).
-
Permeability Assay (A-to-B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37 °C for a specified period (e.g., 2 hours).
-
At the end of the incubation, take samples from the basolateral chamber for analysis.
-
-
Permeability Assay (B-to-A, for efflux):
-
Follow the same procedure as above, but add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Take samples from the apical chamber for analysis.
-
-
Quantification: Determine the concentration of CoQ10 in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions.
3. Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use healthy adult rats (e.g., Sprague-Dawley or Wistar) of a specific weight range.
-
Acclimatization and Fasting: Acclimatize the animals to the housing conditions and fast them overnight (with free access to water) before dosing.
-
Dosing: Administer the CoQ10 formulation (test) and control (e.g., CoQ10 suspension) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., via the tail vein or retro-orbital plexus) into heparinized tubes at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Immediately place the blood samples on ice and centrifuge at a high speed (e.g., 4000 rpm for 10 minutes) at 4 °C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80 °C until analysis.
-
Plasma Analysis: Extract CoQ10 from the plasma samples (e.g., using liquid-liquid extraction or solid-phase extraction) and quantify the concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Bioavailability Calculation: Calculate the relative bioavailability of the test formulation compared to the control.
Visualizations
Caption: Caco-2 Permeability Assay Workflow.
Caption: Overcoming Poor CoQ10 Bioavailability.
Caption: In Vivo Pharmacokinetic Study Workflow.
References
- 1. journalwjarr.com [journalwjarr.com]
- 2. Development of potent oral nanoparticulate formulation of this compound for treatment of hypertension: can the simple nutritional supplements be used as first line therapeutic agents for prophylaxis/therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. insights.tessmed.com [insights.tessmed.com]
- 4. Self-emulsifying drug delivery systems (SEDDS) of this compound: formulation development and bioavailability assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Ubiquinol Stability in Experimental Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ubiquinol in experimental assays. Given its potent antioxidant properties, ubiquinol (the reduced form of Coenzyme Q10) is of significant interest. However, its inherent instability and propensity for oxidation to ubiquinone present considerable challenges in obtaining accurate and reproducible experimental results. This guide offers practical solutions and detailed protocols to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my ubiquinol sample degrading so quickly?
A1: Ubiquinol is highly susceptible to oxidation, converting to its oxidized form, ubiquinone. This process is accelerated by several factors including:
-
Exposure to Oxygen: Air exposure is a primary driver of ubiquinol oxidation.[1][2]
-
Light Exposure: Ubiquinol is photosensitive and will degrade when exposed to light.[1][2]
-
Elevated Temperatures: Higher temperatures increase the rate of oxidation. While stable at -80°C, significant degradation occurs at -20°C and room temperature.[3]
-
pH: Ubiquinol is unstable in both acidic and alkaline conditions. For instance, at body temperature, 54% converts to ubiquinone in a simulated gastric pH of 2.2, and 76% converts in a simulated intestinal pH of 8.2.
-
Presence of Metal Ions: Metal ions can catalyze oxidation reactions.
Q2: What are the key differences in stability between ubiquinol and ubiquinone?
A2: Ubiquinone is the oxidized and more stable form of this compound. Ubiquinol is the reduced, biologically active antioxidant form, but it is inherently less stable due to its two hydroxyl groups, which readily donate electrons. This inherent reactivity is the basis for its antioxidant function but also the source of its instability in experimental settings.
Q3: How can I prevent the oxidation of ubiquinol during my experiments?
A3: To maintain the integrity of your ubiquinol samples, consider the following preventative measures:
-
Work in a Low-Oxygen Environment: Whenever possible, handle ubiquinol samples under an inert atmosphere, such as nitrogen or argon gas.
-
Protect from Light: Use amber-colored vials or wrap sample tubes in aluminum foil to prevent photodegradation.
-
Maintain Low Temperatures: Store stock solutions and samples at -80°C for long-term stability. During experimental procedures, keep samples on ice.
-
Use Antioxidants: The addition of antioxidants to your samples can help prevent ubiquinol oxidation. Tert-butylhydroquinone (TBHQ) has been shown to be effective in preventing oxidation during extraction and concentration steps.
-
Control pH: Maintain a neutral pH whenever possible, as both acidic and alkaline conditions promote degradation.
Q4: What is the best solvent for dissolving and storing ubiquinol?
A4: Ubiquinol is a lipophilic molecule. For experimental purposes, it is often dissolved in organic solvents. Ethanol and 2-propanol are commonly used. The choice of solvent can impact stability, and it is crucial to use high-purity, degassed solvents. For storage, after dissolving in a minimal amount of organic solvent, it can be diluted in an appropriate oil carrier for some applications, which can improve stability.
Q5: How does ubiquinol instability affect cell-based assays?
A5: In cell culture media, ubiquinol can rapidly oxidize, leading to an underestimation of its effects or the attribution of its effects to its oxidized form, ubiquinone. When preparing cells for analysis, the lysis and extraction procedures can introduce oxygen and light, causing artificial oxidation of the intracellular ubiquinol pool. Therefore, it is critical to employ rapid and protective sample handling techniques.
Troubleshooting Guides
Issue 1: Low or undetectable ubiquinol levels in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Oxidation during sample preparation | Prepare samples on ice and under dim light. Use degassed solvents. Add an antioxidant like TBHQ (20 µM) to the extraction solvent. |
| Inappropriate storage | Store plasma and tissue samples at -80°C immediately after collection. Avoid repeated freeze-thaw cycles. |
| Inefficient extraction | Use a reliable extraction method. A common method involves precipitation of proteins with an alcohol (e.g., 2-propanol) followed by extraction with a non-polar solvent like hexane. |
| Degradation on the HPLC system | Ensure the mobile phase is degassed. Use an appropriate column and mobile phase composition to achieve a good separation from ubiquinone and other interfering compounds. An electrochemical detector (ECD) is more sensitive and specific for ubiquinol than a UV detector. |
Issue 2: Inconsistent results in cell-based antioxidant assays.
| Possible Cause | Troubleshooting Step |
| Ubiquinol oxidation in culture media | Prepare fresh ubiquinol solutions immediately before adding to the cell culture. Consider using a stabilized formulation of ubiquinol if available. |
| Oxidation during cell lysis and processing | Perform cell lysis on ice using a lysis buffer containing antioxidants. Work quickly to minimize exposure to air. Consider using an anaerobic chamber for cell harvesting and lysis. |
| Cellular metabolism of ubiquinol | Be aware that cells can interconvert ubiquinol and ubiquinone. Measure both forms to get a complete picture of the this compound redox status. |
Quantitative Data on Ubiquinol Stability
The stability of ubiquinol is highly dependent on environmental conditions. The following tables summarize the degradation of ubiquinol under various pH and temperature conditions.
Table 1: Effect of pH on Ubiquinol Stability at 37°C
| pH | Incubation Time (minutes) | % Ubiquinol Converted to Ubiquinone | Reference |
| 2.2 | 60 | 54% | |
| 8.2 | 60 | 76% |
Table 2: Effect of Storage Temperature on Ubiquinol Stability in Plasma
| Storage Temperature | Storage Duration | Observation | Reference |
| -20°C | Not specified | Unstable | |
| -80°C | Not specified | Stable, even without added antioxidants | |
| Refrigerated (4°C) | Up to 8 hours | Stable (<1.0% decrease) | |
| Ice-cooled | Up to 4 hours | Stable (<1.0% decrease) |
Table 3: Open Stability of Ubiquinol Polymorphs at 25°C and 60% Relative Humidity
| Ubiquinol Form | Storage Duration (weeks) | Remaining Ubiquinol (%) | Reference |
| Polymorph I | 4 | 28.3% | |
| Polymorph II (marketed form) | 4 | 94.2% | |
| UQ-NC Cocrystal | 4 | 97.8% |
Experimental Protocols
Protocol 1: HPLC-ECD Analysis of Ubiquinol and Ubiquinone in Plasma
This protocol outlines the steps for the analysis of ubiquinol and ubiquinone in plasma samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Materials:
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column
-
Mobile phase: (e.g., methanol/ethanol/perchloric acid)
-
Ubiquinol and ubiquinone standards
-
2-propanol
-
Hexane
-
Tert-butylhydroquinone (TBHQ)
-
Nitrogen gas
Procedure:
-
Sample Collection and Storage: Collect blood in EDTA tubes. Centrifuge immediately at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Sample Preparation (perform on ice and under dim light): a. To 100 µL of plasma, add 200 µL of 2-propanol containing 20 µM TBHQ to precipitate proteins. b. Vortex for 30 seconds. c. Add 1 mL of hexane and vortex for 1 minute to extract the lipids. d. Centrifuge at 1,500 x g for 5 minutes at 4°C. e. Transfer the upper hexane layer to a clean tube. f. Evaporate the hexane to dryness under a stream of nitrogen gas. g. Reconstitute the residue in 100 µL of the mobile phase.
-
HPLC-ECD Analysis: a. Inject the reconstituted sample into the HPLC system. b. Use an appropriate gradient and flow rate to separate ubiquinol and ubiquinone. c. The electrochemical detector should be set to a potential that allows for the sensitive detection of ubiquinol.
Protocol 2: Minimizing Ubiquinol Oxidation During Cell Lysis
This protocol provides a method for lysing cells while minimizing the artificial oxidation of ubiquinol.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold and deoxygenated
-
Lysis buffer (e.g., RIPA buffer) containing protease inhibitors and 50 mM N-ethylmaleimide (NEM) to prevent thiol exchange.
-
Cell scraper
-
Sonicator
-
Anaerobic chamber (optional, but recommended)
Procedure:
-
Preparation: Pre-cool all buffers and equipment to 4°C. If possible, perform the entire procedure in an anaerobic chamber.
-
Cell Harvesting: a. Place the cell culture dish on ice. b. Aspirate the culture medium. c. Wash the cells twice with ice-cold, deoxygenated PBS.
-
Cell Lysis: a. Add ice-cold lysis buffer to the plate. b. Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube. c. Keep the lysate on ice for 30-60 minutes with gentle rocking.
-
Homogenization and Clarification: a. Briefly sonicate the lysate to ensure complete lysis. b. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. c. Immediately transfer the supernatant (lysate) to a new pre-chilled tube for downstream analysis or snap-freeze in liquid nitrogen and store at -80°C.
Visualizing Key Pathways and Workflows
Ubiquinone to Ubiquinol Reduction Pathways
The following diagram illustrates the enzymatic reduction of ubiquinone to the active antioxidant, ubiquinol, within the cell. This process is crucial for maintaining the cellular pool of reduced this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. circehealthscience.com [circehealthscience.com]
- 3. Evaluation of photostability and phototoxicity of esterified derivatives of ubiquinol-10 and their application as prodrugs of reduced this compound for topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Coenzyme Q10 Blood-Brain Barrier Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments focused on delivering Coenzyme Q10 (CoQ10) across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
1. Why is it so difficult to deliver this compound to the brain?
The primary challenges in delivering CoQ10 across the BBB stem from its inherent physicochemical properties. CoQ10 is a large, lipophilic molecule with a high molecular weight (863.34 g/mol ), making it poorly soluble in water.[1][2] This hinders its ability to passively diffuse across the tightly regulated BBB. Furthermore, evidence suggests the presence of active efflux transporters at the BBB that may pump CoQ10 back into the bloodstream, further limiting its brain accumulation.[3][4]
2. What is the difference between ubiquinone and ubiquinol in the context of BBB penetration?
Ubiquinone is the oxidized form of CoQ10, while ubiquinol is the reduced, antioxidant form. While ubiquinol is often marketed as being more bioavailable, some studies suggest that it is largely oxidized to ubiquinone in the gastrointestinal tract before absorption.[5] However, there is some evidence to suggest that the reduced form, ubiquinol, may have better access to the BBB. It is crucial to consider the stability of ubiquinol, as it is prone to oxidation when exposed to air and light.
3. What are the most promising strategies for enhancing CoQ10 brain delivery?
Several formulation strategies are being explored to overcome the challenges of CoQ10 delivery to the brain. These include:
-
Nanoformulations: Encapsulating CoQ10 in nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), can improve its solubility, stability, and transport across the BBB.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, including CoQ10, and facilitate their passage across biological membranes.
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can enhance the oral bioavailability of lipophilic drugs like CoQ10.
4. Are there any specific transporters at the BBB that can be targeted for CoQ10 delivery?
Research has identified several potential transporters that may be involved in the transport of CoQ10 across the BBB. These include the Scavenger Receptor Class B Type 1 (SR-B1) and the Receptor for Advanced Glycation End products (RAGE) as potential uptake transporters. Conversely, the Low-Density Lipoprotein Receptor-related protein-1 (LRP-1) has been implicated as a major efflux transporter, actively removing CoQ10 from the brain. Targeting these transporters with specifically designed delivery systems is a promising area of research.
5. How can I measure the concentration of CoQ10 in brain tissue?
The most common and reliable method for quantifying CoQ10 in biological samples, including brain tissue, is High-Performance Liquid Chromatography (HPLC) coupled with either ultraviolet (UV) or electrochemical detection. More sensitive methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are also used. Proper tissue homogenization and extraction procedures are critical for accurate measurements.
Troubleshooting Guides
In Vitro BBB Model Experiments (e.g., Transwell Assays)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in permeability results between wells/experiments. | 1. Inconsistent cell seeding density. 2. Variation in the formation of tight junctions. 3. Instability of the CoQ10 formulation in the culture medium. 4. Contamination of cell cultures. | 1. Ensure precise cell counting and even distribution during seeding. 2. Monitor the transendothelial electrical resistance (TEER) to ensure consistent tight junction formation before starting the experiment. 3. Assess the stability of your CoQ10 formulation in the cell culture medium over the experimental duration. Consider using formulations with improved stability. 4. Regularly check for and discard any contaminated cultures. |
| Low or no detectable CoQ10 transport across the cell monolayer. | 1. The inherent difficulty of CoQ10 to cross the BBB. 2. Insufficient concentration of CoQ10 in the donor chamber. 3. The chosen in vitro model may not fully recapitulate the in vivo BBB transport mechanisms. 4. Active efflux of CoQ10 by the cells. | 1. Consider using a positive control (a compound with known BBB permeability) to validate the model. 2. Increase the concentration of CoQ10 in the donor chamber, ensuring it remains non-toxic to the cells. 3. Use more complex co-culture or tri-culture models that include astrocytes and pericytes to better mimic the in vivo environment. 4. Investigate the role of efflux transporters by using specific inhibitors in your assay. |
| Cell toxicity observed after applying the CoQ10 formulation. | 1. High concentration of CoQ10. 2. Toxicity of the formulation components (e.g., surfactants, organic solvents). | 1. Perform a dose-response study to determine the maximum non-toxic concentration of your CoQ10 formulation. 2. Evaluate the toxicity of the vehicle (formulation components without CoQ10) on the cells. 3. Consider using biocompatible and biodegradable materials for your formulations. |
In Vivo Animal Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in brain CoQ10 concentrations between animals. | 1. Inconsistent administration of the CoQ10 formulation (e.g., gavage). 2. Differences in animal age, weight, or sex. 3. Variability in the animal model of neurological disease. 4. Issues with brain tissue collection and processing. | 1. Ensure consistent and accurate dosing for all animals. For oral administration, ensure the entire dose is delivered. 2. Use animals of the same age, sex, and from a narrow weight range. 3. Carefully characterize the disease model to ensure consistency across animals. 4. Standardize the brain dissection and homogenization procedures. |
| No significant increase in brain CoQ10 levels after administration. | 1. Poor oral bioavailability of the formulation. 2. Rapid metabolism or clearance of CoQ10. 3. Insufficient dose or duration of treatment. 4. The formulation does not effectively cross the BBB. | 1. Characterize the pharmacokinetic profile of your formulation to assess its absorption. 2. Investigate the metabolic stability of your formulation. 3. Conduct a dose-escalation study to determine an effective dose. 4. Consider alternative routes of administration (e.g., intravenous, intranasal) to bypass first-pass metabolism and directly target the brain. |
| Adverse effects or toxicity observed in animals. | 1. Toxicity of the CoQ10 formulation at the administered dose. 2. Off-target effects of the delivery system. | 1. Conduct a preliminary toxicity study to determine the maximum tolerated dose of your formulation. 2. Evaluate the biodistribution of your delivery system to identify potential accumulation in other organs. 3. Monitor animals closely for any signs of distress or adverse reactions. |
Quantitative Data Summary
Table 1: In Vitro Permeability of Different this compound Formulations
| Formulation | In Vitro Model | Apparent Permeability (Papp) (cm/s) | Reference |
| CoQ10 in serum | Porcine brain endothelial cells (PBEC) | Increased transport compared to no serum | |
| CoQ10 in serum | bEnd.3 mouse brain endothelial cells | Increased transport compared to no serum | |
| Idebenone | bEnd.3 mouse brain endothelial cells | Higher permeability than CoQ10 |
Table 2: In Vivo Brain Concentration of this compound with Different Delivery Systems in Rodents
| Delivery System | Animal Model | Dose & Route | Brain CoQ10 Concentration Increase | Reference |
| Oral CoQ10 | 12-24 month old rats | 200 mg/kg/day for 1-2 months (oral) | 30-40% increase in cerebral cortex | |
| Emulsified CoQ10 | 15-month-old mice | 150 µM for 7 days (oral) | Increased levels in brain mitochondria | |
| Intrastriatal CoQ10 | Parkinson's disease rat model | 1.8 and 2.6 µ g/day (intrastriatal) | Effective neuroprotection at much lower doses than oral | |
| Ubisol-Q10 (nanomicellar) | Rodent models | 6 mg/kg/day | Promising in vivo results | |
| Solid Lipid Nanoparticles | Rats | Oral | Enhanced brain delivery compared to crystalline CoQ10 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol is a generalized procedure based on the hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid lipid (e.g., stearic acid, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Distilled water
-
Organic solvent (optional, e.g., acetone, ethanol)
Procedure:
-
Preparation of the lipid phase:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve CoQ10 in the molten lipid. If CoQ10 solubility is low, it can be first dissolved in a small amount of a suitable organic solvent.
-
-
Preparation of the aqueous phase:
-
Dissolve the surfactant in distilled water and heat it to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot aqueous phase to the hot lipid phase and homogenize the mixture at high speed (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse emulsion.
-
-
Ultrasonication:
-
Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range. The sonication time and power should be optimized for the specific formulation.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring. The solidification of the lipid droplets will lead to the formation of SLNs.
-
-
Characterization:
-
Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
-
Protocol 2: In Vivo Evaluation of CoQ10 Brain Uptake in Rodents
This protocol outlines a general procedure for assessing the brain concentration of CoQ10 after oral administration of a novel formulation.
Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
All animal procedures must be approved by an institutional animal care and use committee.
Procedure:
-
Formulation Administration:
-
Administer the CoQ10 formulation or vehicle control to the animals via oral gavage. The volume administered should be based on the animal's body weight.
-
-
Blood and Brain Tissue Collection:
-
At predetermined time points after administration (e.g., 1, 2, 4, 8, 24 hours), anesthetize the animals.
-
Collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Perfuse the animals transcardially with ice-cold saline to remove blood from the brain.
-
Carefully dissect the brain and specific brain regions of interest (e.g., cortex, hippocampus, striatum).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Weigh the brain tissue samples.
-
Homogenize the brain tissue in a suitable buffer.
-
-
CoQ10 Extraction and Analysis:
-
Extract CoQ10 from the plasma and brain homogenates using a suitable organic solvent (e.g., hexane-ethanol mixture).
-
Evaporate the organic solvent and reconstitute the residue in a mobile phase compatible with the analytical method.
-
Quantify the concentration of CoQ10 using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the concentration of CoQ10 in plasma (ng/mL) and brain tissue (ng/g of tissue).
-
Compare the brain-to-plasma concentration ratios of the novel formulation with the control group to assess the efficiency of BBB penetration.
-
Visualizations
Caption: Experimental workflow for evaluating CoQ10 BBB delivery.
Caption: CoQ10's modulation of key neuroprotective signaling pathways.
References
- 1. Ubisol-Q10, a Nanomicellar and Water-Dispersible Formulation of Coenzyme-Q10 as a Potential Treatment for Alzheimer’s and Parkinson’s Disease [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Preparation and characterization of novel this compound nanoparticles engineered from microemulsion precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Coenzyme Q10 Water Solubility in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Coenzyme Q10's (CoQ10) poor water solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous solutions?
A1: this compound is a highly lipophilic (fat-soluble) molecule due to its long isoprenoid side chain and benzoquinone ring structure. This makes it practically insoluble in water and aqueous buffers, which are polar environments. Its high molecular weight (863.34 g/mol ) and crystalline nature further contribute to its poor solubility, posing significant challenges for its use in in vitro and in vivo research.[1][2][3]
Q2: What are the common consequences of poor CoQ10 solubility in experiments?
A2: The primary consequences include:
-
Low Bioavailability: Poor solubility leads to limited absorption in both cell culture and animal models, reducing its therapeutic efficacy.[1][4]
-
Precipitation: CoQ10 can precipitate out of solution in aqueous media, such as cell culture media, leading to inconsistent and unreliable experimental results.
-
Inaccurate Dosing: It is challenging to prepare accurate and homogenous concentrations of CoQ10 in aqueous stock solutions.
-
Variability in Results: Inconsistent solubility and bioavailability can lead to high variability between experiments.
Q3: What are the main strategies to improve the water solubility of CoQ10 for research purposes?
A3: Several formulation strategies have been developed to enhance the solubility and bioavailability of CoQ10. These include:
-
Solid Dispersions: Dispersing CoQ10 in a hydrophilic polymer matrix can improve its dissolution rate.
-
Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes that can encapsulate CoQ10 and improve its delivery.
-
Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic substances like CoQ10.
-
Co-amorphous Systems: Forming a single-phase amorphous system with a small molecule co-former can significantly increase solubility.
-
Cyclodextrin Complexation: Encapsulating CoQ10 within cyclodextrin molecules can enhance its water dispersibility.
Troubleshooting Guide
Problem 1: My CoQ10 is precipitating in my cell culture medium after I add it from an organic solvent stock.
-
Cause: This is a common issue when adding a concentrated stock of CoQ10 in an organic solvent (like ethanol or DMSO) directly to the aqueous cell culture medium. The rapid change in solvent polarity causes the poorly soluble CoQ10 to crash out of solution.
-
Solution:
-
Use a Solubilization Formulation: Instead of a simple organic solvent stock, prepare CoQ10 using one of the advanced formulation techniques described in the FAQs (e.g., nanoemulsion, liposomal formulation, or a solid dispersion).
-
Serial Dilution: If using an organic solvent, perform serial dilutions in the culture medium. Add the CoQ10 stock to a small volume of medium first, mix well, and then add this to the final culture volume. This gradual dilution can sometimes prevent immediate precipitation.
-
Protein Binding: Pre-complexing the CoQ10 with a carrier protein like albumin can help maintain its solubility in the culture medium.
-
Problem 2: I am observing high variability in my experimental results when using CoQ10.
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Cause: High variability is often linked to inconsistent bioavailability of CoQ10 between experiments. This can be due to precipitation, aggregation, or inefficient cellular uptake of the CoQ10 formulation.
-
Solution:
-
Characterize Your Formulation: If you are preparing your own CoQ10 formulation, it is crucial to characterize it for particle size, polydispersity index (PDI), and encapsulation efficiency. This will ensure you are using a consistent formulation in every experiment.
-
Use a Commercially Available Solubilized CoQ10: Several commercial preparations of water-soluble CoQ10 are available and may provide more consistent results.
-
Optimize Dosing and Incubation Time: The cellular uptake of formulated CoQ10 can be time-dependent. Perform time-course and dose-response experiments to determine the optimal conditions for your specific cell type or animal model.
-
Quantitative Data on CoQ10 Solubility Enhancement
The following tables summarize the quantitative improvements in CoQ10 solubility and bioavailability achieved with different formulation strategies.
Table 1: Enhancement of CoQ10 Solubility and Dissolution
| Formulation Method | Carrier/Excipient | Fold Increase in Solubility/Dissolution | Reference |
| Solid Dispersion | Poloxamer 407 | Significantly enhanced solubility and ~75% drug release | |
| Solid Dispersion | Poloxamer 407, Aerosil® 200, Kollidon® 17 | 26-95 fold enhancement in dissolution compared to commercial products | |
| Solid Dispersion | Soluplus® | Approximately 9000-fold higher solubility than crystalline CoQ10 | |
| Co-amorphous System | Stevioside | Approximately 63-fold higher solubility |
Table 2: Characteristics of CoQ10 Nano-formulations
| Formulation Type | Key Components | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Nanoemulsion | Soybean oil, Soya lecithin, Tween 20 | 66.3 - 92.7 | Not specified | |
| Liposomes | Soybean phosphatidylcholine, α-tocopherol | < 200 | Not specified | |
| Long-circulating Liposomes | Soybean phospholipid, Cholesterol, DSPE-PEG(2000) | 166.0 | 93.2 | |
| Liposomes | Soy phosphatidylcholine, Cholesterol | 161.6 | 90.89 | |
| Liposomes | Sunflower-derived phosphatidylcholine | 133.9 - 150.2 | 81.51 |
Experimental Protocols
Preparation of a CoQ10 Nanoemulsion
This protocol is a generalized method based on high-energy ultrasonication.
-
Oil Phase Preparation:
-
Dissolve the desired amount of CoQ10 and an oil-soluble emulsifier (e.g., soy lecithin) in the selected oil (e.g., soybean oil).
-
Heat the mixture to approximately 50-60°C and stir until a clear, uniform oil phase is obtained.
-
-
Aqueous Phase Preparation:
-
Dissolve a water-soluble surfactant (e.g., Tween 20) in double-distilled water.
-
-
Emulsification:
-
While stirring the oil phase at a constant speed (e.g., 600 rpm), slowly add the aqueous phase dropwise.
-
Maintain the temperature at 50-60°C during this process.
-
-
Homogenization:
-
Subject the resulting coarse emulsion to high-energy ultrasonication to reduce the droplet size. The sonication time is a critical parameter to optimize.
-
Alternatively, a high-pressure homogenizer can be used.
-
-
Cooling and Storage:
-
Allow the nanoemulsion to cool to room temperature.
-
Store in a sealed, light-protected container.
-
Preparation of CoQ10-Loaded Liposomes
This protocol describes a common thin-film hydration method.
-
Lipid Film Formation:
-
Dissolve CoQ10, phospholipids (e.g., soybean phosphatidylcholine), and cholesterol in a suitable organic solvent (e.g., chloroform or ethanol) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the flask's inner surface.
-
-
Hydration:
-
Add an aqueous buffer (e.g., phosphate-buffered saline) to the flask containing the lipid film.
-
Hydrate the film by rotating the flask, which will cause the lipids to self-assemble into multilamellar vesicles (MLVs). This process can be aided by gentle warming.
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or by extruding it through polycarbonate membranes with a defined pore size.
-
-
Purification:
-
Separate the encapsulated CoQ10 from the free, unencapsulated drug. This can be achieved by methods such as centrifugation or size exclusion chromatography.
-
Visualizations
Caption: Workflow for CoQ10 Nanoemulsion Preparation.
Caption: Workflow for CoQ10-Loaded Liposome Preparation.
Caption: Overcoming CoQ10 Solubility Challenges.
References
Technical Support Center: Optimizing Coenzyme Q10 Dosage for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing Coenzyme Q10 (CoQ10) dosage for in vitro experiments.
Troubleshooting Guide
Issue 1: this compound Solubility and Preparation
Question: My this compound is not dissolving in the cell culture medium. How can I prepare a working solution?
Answer: this compound is a highly lipophilic molecule with poor water solubility, which is a common challenge for in vitro studies. Direct dissolution in aqueous culture media is often unsuccessful and can lead to precipitation. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in the culture medium.
Detailed Protocol: Preparing this compound Stock and Working Solutions
-
Solvent Selection:
-
Ethanol or Methanol: CoQ10 is soluble in ethanol at approximately 0.3 mg/mL and in methanol.[1][2] These are often preferred due to lower cytotoxicity compared to other solvents.
-
Dimethylformamide (DMF): Offers higher solubility at around 10 mg/mL.[1]
-
Dimethyl Sulfoxide (DMSO): While commonly used, CoQ10 has poor solubility in DMSO, and moisture-absorbing DMSO can further reduce solubility.[3] If used, ensure it is fresh and anhydrous.
-
-
Stock Solution Preparation (Example with Ethanol):
-
Weigh the desired amount of CoQ10 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% ethanol to achieve a high-concentration stock solution (e.g., 5 mM).[4]
-
Vortex thoroughly until the CoQ10 is completely dissolved. The solution should be a clear, yellow-orange color.
-
Purge the stock solution with an inert gas (e.g., nitrogen or argon) to prevent oxidation, especially if preparing the reduced form (ubiquinol).
-
Store the stock solution in small aliquots at -20°C, protected from light. CoQ10 is light-sensitive.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution into the pre-warmed medium to reach the final desired concentration (e.g., 1 µM, 10 µM, 50 µM).
-
It is crucial to vortex or gently mix the medium immediately after adding the CoQ10 stock to prevent precipitation.
-
The final concentration of the organic solvent in the culture medium should be kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
-
Issue 2: Determining the Optimal CoQ10 Concentration
Question: What is the effective concentration range for CoQ10 in in vitro studies, and how do I avoid cytotoxicity?
Answer: The optimal concentration of CoQ10 is highly dependent on the cell type, the experimental endpoint (e.g., antioxidant effect, mitochondrial function), and the duration of treatment. A dose-response experiment is always recommended to determine the optimal concentration for your specific model.
Data Presentation: Effective and Cytotoxic Concentrations of CoQ10 in Various Cell Lines
| Cell Line | Concentration Range | Duration | Observed Effect | Reference |
| Mesenchymal Stem Cells (MSCs) | 10 µM - 25 µM | 24 hours | Enhanced cell viability | |
| Mesenchymal Stem Cells (MSCs) | 50 µM - 70 µM | 24 hours | Reduced cell viability | |
| Human Intestinal (I407) & Rat Cardiomyoblast (H9c2) cells | 6.25 nM - 100 nM | 24 hours | Protective effect against oxidative stress | |
| Breast Cancer Cells (MDA-MB-468, BT549) | 0.09 µM - 9 µM | 72 hours | No significant effect on cell growth | |
| Human Monocytic Cell Line (THP-1) | 10 µM | Pre-incubation | Decreased LPS-induced TNF-α, MIP-1α, and RANTES secretion | |
| Human Hepatocellular Carcinoma (HuH-7) | 10 µg/mL (approx. 11.6 µM) | 48 hours | IC50 value | |
| iPSC-derived Motor Neuron Progenitors (iPSC-MNPs) | 10 µM | 48 hours | No significant effect on cell viability when used alone |
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for determining the optimal CoQ10 concentration.
Issue 3: CoQ10 Stability in Culture
Question: Is this compound stable in cell culture conditions (37°C, 5% CO2)?
Answer: this compound, particularly its reduced form, ubiquinol, can be susceptible to oxidation. While the oxidized form, ubiquinone, is more stable, degradation can still occur over long incubation periods.
Recommendations for Ensuring Stability:
-
Prepare Fresh: Prepare working solutions fresh from a frozen stock for each experiment.
-
Minimize Light Exposure: CoQ10 is light-sensitive, so conduct experimental manipulations in low-light conditions and use opaque culture plates if possible.
-
Ubiquinol vs. Ubiquinone: Ubiquinol is the more potent antioxidant form but is readily oxidized. If using ubiquinol, it is critical to handle it under an inert atmosphere and use it quickly after preparation. For general studies on mitochondrial function, the more stable ubiquinone is often used, as cells can reduce it to ubiquinol.
-
Consider Formulations: For long-term studies, consider using stabilized formulations of CoQ10, such as nanoliposomes or phytosomes, which can improve both stability and bioavailability in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the key signaling pathways modulated by this compound in vitro?
A1: CoQ10 has been shown to modulate several critical intracellular signaling pathways, primarily related to antioxidant defense and inflammation. The two most well-documented are:
-
Nrf2/ARE Pathway: CoQ10 can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant and detoxification enzymes. This leads to an enhanced cellular defense against oxidative stress.
-
NF-κB Pathway: CoQ10 generally inhibits the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a pro-inflammatory transcription factor, and its inhibition by CoQ10 leads to reduced expression of inflammatory cytokines.
Caption: CoQ10's modulation of Nrf2 and NF-κB signaling pathways.
Q2: Can I use CoQ10 in combination with other treatments, like chemotherapeutic agents?
A2: Yes, several studies have investigated the co-administration of CoQ10 with other drugs. For instance, in breast cancer cell lines, CoQ10 (in the range of 0.09 µM to 9 µM) did not interfere with the cytotoxic effects of doxorubicin. In another study, 10 µM CoQ10 showed a protective effect against chemotherapy-induced neurotoxicity in iPSC-derived neurons. However, it is essential to empirically validate that CoQ10 does not antagonize the effect of your primary treatment in your specific experimental model.
Q3: How do I measure the antioxidant effect of CoQ10 in my cell cultures?
A3: A common method to measure changes in intracellular reactive oxygen species (ROS) is the DCFDA assay.
Detailed Protocol: DCFDA Assay for Intracellular ROS
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will ensure they are sub-confluent at the time of the assay. Allow cells to adhere overnight.
-
CoQ10 Treatment: Treat the cells with the desired concentrations of CoQ10 (and vehicle control) for the intended duration (e.g., 24 hours).
-
DCFDA Staining:
-
Prepare a working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) in a serum-free medium or PBS, typically at a final concentration of 10-20 µM.
-
Remove the culture medium from the wells and wash the cells once with warm PBS.
-
Add the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
-
Induction of Oxidative Stress (Optional): If you want to measure the protective effect of CoQ10, after DCFDA staining, you can induce oxidative stress by adding a known ROS inducer (e.g., H₂O₂, tert-butyl hydroperoxide) for a short period (e.g., 30-60 minutes).
-
Fluorescence Measurement:
-
Wash the cells once with warm PBS to remove excess probe.
-
Add PBS or a suitable buffer back to the wells.
-
Measure the fluorescence intensity immediately using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Q4: How can I assess the effect of CoQ10 on mitochondrial health?
A4: Mitochondrial membrane potential (MMP) is a key indicator of mitochondrial health. The JC-1 assay is a widely used method to measure MMP.
Detailed Protocol: JC-1 Assay for Mitochondrial Membrane Potential
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with CoQ10 as described for other assays. Include a positive control for mitochondrial depolarization (e.g., 5-50 µM CCCP or FCCP for 15-30 minutes).
-
JC-1 Staining:
-
Prepare a JC-1 staining solution (typically 1-10 µM) in culture medium or assay buffer.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully remove the supernatant and wash the cells with an assay buffer. Repeat this step once.
-
-
Fluorescence Measurement:
-
Add fresh assay buffer to the wells.
-
Measure fluorescence using a plate reader.
-
Red Fluorescence (J-aggregates in healthy mitochondria): Excitation ~540-560 nm, Emission ~590 nm.
-
Green Fluorescence (JC-1 monomers in depolarized mitochondria): Excitation ~485 nm, Emission ~535 nm.
-
-
The results are typically expressed as the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Q5: Will the yellow color of CoQ10 interfere with colorimetric assays like the MTT assay?
A5: Yes, the intrinsic color of CoQ10 can potentially interfere with absorbance-based assays.
Recommendations for MTT Assay with CoQ10:
-
Include Proper Controls: Always include "no-cell" blank wells containing the medium and the same concentrations of CoQ10 used in the experiment. This will allow you to subtract the background absorbance caused by CoQ10 itself.
-
Washing Step: After the incubation with MTT reagent and before adding the solubilization solution, you can gently wash the cells with PBS to remove any remaining CoQ10 from the medium. This can help reduce background absorbance.
-
Wavelength Selection: Ensure you are reading the absorbance at the correct wavelength for the formazan product (typically 570 nm) and using a reference wavelength (e.g., 630-690 nm) to correct for non-specific background absorbance.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Preparation and quality evaluation of this compound long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A Water Soluble CoQ10 Formulation Improves Intracellular Distribution and Promotes Mitochondrial Respiration in Cultured Cells | PLOS One [journals.plos.org]
Preventing Coenzyme Q10 degradation during sample storage and preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing Coenzyme Q10 (CoQ10) degradation during sample storage and preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation from several factors, primarily:
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Light: Exposure to light, especially UV light, can lead to significant degradation of CoQ10.[1][2] All sample collection and processing steps should be performed under dim light, and samples should be stored in light-protected containers (e.g., amber tubes or tubes wrapped in foil).[3]
-
Temperature: High temperatures accelerate the degradation of CoQ10. It is crucial to keep samples cold during processing and to store them at appropriate low temperatures for long-term stability.
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Oxidation: CoQ10 exists in two forms: the oxidized form (ubiquinone) and the reduced form (ubiquinol). Ubiquinol is highly susceptible to oxidation and can be readily converted to ubiquinone upon exposure to air (oxygen).
-
pH: CoQ10 is most stable within a pH range of 6 to 9. Extreme pH conditions can adversely affect its stability.
Q2: What is the difference between ubiquinone and ubiquinol, and why is it important for my experiments?
A2: Ubiquinone is the oxidized form of CoQ10, while ubiquinol is the reduced, active antioxidant form. In the body, CoQ10 is constantly converted between these two forms as it participates in cellular energy production and antioxidant protection. Ubiquinol is generally considered more bioavailable but is also much less stable than ubiquinone, as it is easily oxidized. The choice of which form to measure depends on the research question. If the goal is to assess the total CoQ10 pool, it is common practice to convert all CoQ10 to the more stable ubiquinone form before analysis. If the interest lies in the redox status, methods that simultaneously measure both forms are necessary, which requires stringent protection against oxidation during sample handling.
Q3: What are the recommended storage conditions for plasma and tissue samples for CoQ10 analysis?
A3: Proper storage is critical to prevent CoQ10 degradation.
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Short-term storage: For plasma or serum, samples can be stored in the dark at 2-8°C for up to one week.
-
Long-term storage: For storage longer than a week, samples should be frozen at -20°C or, ideally, at -70°C or lower. Samples are stable for up to 6 weeks at -20°C and for at least 3 months at -70°C or below. It is crucial to protect samples from light during storage by using amber vials or wrapping them in aluminum foil. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low or no detectable CoQ10 in samples.
| Possible Cause | Troubleshooting Step |
| Degradation during collection/handling | Review your sample collection and handling protocol. Ensure samples are protected from light and kept on ice immediately after collection. Minimize the time between collection and processing/storage. |
| Improper storage | Verify that storage temperatures have been consistently maintained. Check if samples were inadvertently exposed to light or underwent multiple freeze-thaw cycles. |
| Inefficient extraction | Optimize your extraction protocol. Ensure complete protein precipitation and efficient partitioning of CoQ10 into the organic solvent. Consider testing different solvent systems (e.g., methanol:hexane, 1-propanol). |
| Oxidation of ubiquinol to ubiquinone (if measuring ubiquinol) | If you are specifically measuring ubiquinol, ensure that all steps are performed under conditions that minimize oxidation. This may include working quickly on ice and using antioxidants in your extraction solvents. |
| Instrumental issues | Check the performance of your analytical instrument (e.g., HPLC, LC-MS/MS). Verify detector sensitivity, column performance, and mobile phase composition. Run a known standard to confirm instrument functionality. |
Issue 2: High variability in CoQ10 measurements between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling | Standardize your sample handling procedure to ensure all samples are treated identically. Pay close attention to timings for each step, especially incubation and centrifugation times. |
| Incomplete homogenization (for tissue samples) | Ensure tissue samples are thoroughly homogenized to achieve a uniform consistency before extraction. Inadequate homogenization is a common source of variability. |
| Precipitation issues | Inconsistent or incomplete protein precipitation can lead to variable extraction efficiency. Ensure the precipitating agent is added accurately and mixed thoroughly with the sample. |
| Phase separation problems | If using liquid-liquid extraction, ensure complete and clean separation of the aqueous and organic layers. Contamination of the organic layer with the aqueous phase can affect results. |
| Injection volume inconsistency | If using an autosampler, check for any issues with injection volume accuracy. Manually inspect vials for sufficient sample volume. |
Data Presentation: CoQ10 Stability
Table 1: Stability of this compound in Plasma/Serum under Different Storage Conditions.
| Storage Temperature | Duration | Stability | Light Protection | Reference |
| Room Temperature | Up to 24 hours | Stable | Required | |
| 2-8°C (Refrigerated) | Up to 14 days | Stable | Required | |
| -20°C | Up to 6 weeks | Stable | Required | |
| -70°C / -80°C | At least 3 months | Stable | Required |
Table 2: Factors Affecting this compound Degradation.
| Factor | Condition | Effect on CoQ10 | Mitigation Strategy | Reference |
| Temperature | > 45°C | Significant degradation | Store samples at recommended low temperatures; process on ice. | |
| Light | UV and ambient light | Degradation | Use amber tubes or wrap tubes in foil; work in dim light. | |
| Oxygen | Exposure to air | Oxidation of ubiquinol to ubiquinone | Minimize air exposure; consider working under an inert atmosphere for ubiquinol analysis. | |
| pH | < 6 or > 9 | Potential degradation | Maintain sample pH within the stable range if possible. |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma
This protocol is based on a commonly used liquid-liquid extraction method.
Materials:
-
Human plasma (collected with EDTA as an anticoagulant)
-
Methanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
1-Propanol (HPLC grade)
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Internal Standard (e.g., Coenzyme Q9)
-
Centrifuge capable of reaching >1500 x g
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
-
Amber microcentrifuge tubes
Procedure:
-
Sample Preparation: Thaw frozen plasma samples on ice, protected from light.
-
Internal Standard Addition: To 200 µL of plasma in an amber microcentrifuge tube, add the internal standard solution.
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Protein Precipitation & Extraction:
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Add 600 µL of ice-cold 1-propanol.
-
Vortex vigorously for 1 minute to precipitate proteins and extract CoQ10.
-
-
Centrifugation: Centrifuge at >1500 x g for 5 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new amber tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the mobile phase used for HPLC or LC-MS/MS analysis.
-
Analysis: Vortex the reconstituted sample and inject it into the analytical system.
Protocol 2: HPLC-UV Analysis of this compound
This is a general protocol for the analysis of total CoQ10 (as ubiquinone).
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reversed-phase column (e.g., 125 mm x 4 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of methanol and a suitable co-solvent (e.g., ethanol or hexane) depending on the specific method. A common mobile phase is methanol:water (98:2, v/v).
-
Flow Rate: 0.8-1.2 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 20-100 µL.
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Curve Preparation: Prepare a series of CoQ10 standards of known concentrations in the mobile phase.
-
Sample Injection: Inject the reconstituted sample extracts and the standards into the HPLC system.
-
Data Analysis: Identify and quantify the CoQ10 peak based on the retention time and peak area of the standards.
Visualizations
Caption: Factors leading to this compound degradation.
Caption: Recommended workflow for CoQ10 sample handling.
References
Technical Support Center: Navigating Coenzyme Q10 Clinical Trials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Coenzyme Q10 (CoQ10). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common sources of variability in clinical trial outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in CoQ10 clinical trial results?
A1: The primary sources of variability in CoQ10 clinical trials are multifactorial and include:
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Formulation and Bioavailability: CoQ10 is a large, fat-soluble molecule with inherently poor absorption.[1] The formulation of the supplement significantly impacts its bioavailability. Raw CoQ10 is crystalline and not readily absorbed.[2] Different delivery systems, such as oil-based softgels, solubilized forms, and nanoemulsions, can lead to substantial differences in plasma concentrations.[3][4]
-
Dosage: Clinical trials have employed a wide range of CoQ10 dosages, from as low as 30 mg/day to as high as 3,000 mg/day.[5] This variation makes it challenging to compare outcomes across studies.
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Patient Population: Baseline CoQ10 levels can vary based on age, genetics, and the presence of certain health conditions like cardiovascular disease or neurodegenerative disorders. These differences can influence the response to supplementation.
-
Analytical Methods: The methods used to quantify CoQ10 in biological samples can introduce variability. High-performance liquid chromatography (HPLC) is the standard, but differences in sample preparation and detection methods can affect results.
-
Ubiquinone vs. Ubiquinol: While ubiquinol is the reduced, antioxidant form of CoQ10, and some studies suggest it has higher bioavailability, other studies have found no significant difference in absorption compared to the oxidized form, ubiquinone. The formulation appears to be a more critical factor than the form of CoQ10.
Q2: Is there a consensus on the optimal dosage for CoQ10 supplementation in clinical trials?
A2: There is no universal consensus on a single optimal dosage, as it often depends on the clinical endpoint and the patient population. Dosages used in trials have ranged from 30 mg to 3,000 mg daily. For general health maintenance, doses are typically in the lower end of this range, while studies on specific conditions like neurodegenerative diseases have used much higher doses. To achieve therapeutic blood levels, a common dosage is 200 mg taken twice daily with meals.
Q3: How does food intake affect the absorption of CoQ10?
A3: CoQ10 is a lipophilic (fat-soluble) compound, and its absorption is significantly enhanced when taken with a meal containing fats. The presence of dietary fats stimulates the secretion of bile acids, which aid in the emulsification and absorption of CoQ10 in the small intestine. Therefore, it is a critical parameter to control for in clinical trials.
Q4: What is the difference between ubiquinone and ubiquinol, and which is better for clinical trials?
A4: Ubiquinone is the oxidized form of CoQ10, while ubiquinol is the reduced, active antioxidant form. While it was initially thought that ubiquinol would have superior bioavailability, clinical studies have shown mixed results. Some studies report higher plasma concentrations with ubiquinol, while others find no significant difference between the two forms. The formulation and delivery system of the supplement are likely more important determinants of bioavailability than whether the CoQ10 is in the ubiquinone or ubiquinol form.
Data Presentation
Table 1: Comparison of Bioavailability of Different CoQ10 Formulations
| Formulation Type | Dose (mg) | Cmax (µg/mL) | AUC (µg/mL*h) | Study Population | Reference |
| Colloidal-Q10 | 120 | ~4.5 | 30.6 | Healthy Adults | |
| Solubilizate 1 | 120 | ~1.5 | 6.1 | Healthy Adults | |
| Oil-based | 120 | ~1.2 | 4.9 | Healthy Adults | |
| Solubilizate 2 | 120 | ~2.0 | 10.7 | Healthy Adults | |
| Water-soluble Syrup (IP) | 100 | Not Reported | 2.4-fold higher than SP | Healthy Elderly | |
| Ubiquinol Capsules (CP) | 100 | Not Reported | 1.7-fold higher than SP | Healthy Elderly | |
| Ubiquinone Capsules (SP) | 100 | Not Reported | Baseline | Healthy Elderly | |
| Dry Tablet (no cyclodextrins) | 100 | Marginal increase | Marginal increase | Healthy Adults | |
| Dry Tablet (with cyclodextrins) | 100 | Modest increase | Modest increase | Healthy Adults | |
| Liquid Formula (current) | 100 | ~225% of baseline | Significant increase | Healthy Adults | |
| Liquid Formula (new, all-natural) | 100 | >200% of baseline | Significant increase | Healthy Adults |
Cmax: Maximum plasma concentration. AUC: Area under the curve. IP: Investigational Product. CP: Comparative Product. SP: Standard Product.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by HPLC-UV
This protocol provides a general framework for the analysis of CoQ10 in human plasma. Specific parameters may need to be optimized based on the available equipment and reagents.
1. Sample Collection and Handling:
-
Collect venous blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Immediately place the tubes on ice to minimize degradation of CoQ10.
-
Centrifuge the blood at a low speed (e.g., 1,500 x g) for 10 minutes at 4°C to separate the plasma.
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Transfer the plasma to a clean, labeled polypropylene tube and store at -80°C until analysis. Samples are generally stable for up to 3 months at this temperature.
2. Sample Preparation (Protein Precipitation and Extraction):
-
Thaw the plasma samples on ice.
-
To a 300 µL aliquot of plasma in a polypropylene tube, add 1 mL of ice-cold 1-propanol.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at high speed (e.g., 21,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
3. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A typical mobile phase is a mixture of 1-propanol and methanol (60:40, v/v) containing 89.5 mM perchloric acid and 57 mM sodium hydroxide.
-
Flow Rate: A flow rate of 1.0 mL/minute is often used.
-
Detection: Set the UV detector to a wavelength of 275 nm.
-
Injection Volume: Inject a 20 µL aliquot of the supernatant.
-
Quantification: Create a standard curve using known concentrations of CoQ10. The concentration in the plasma samples can then be determined by comparing their peak areas to the standard curve.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Plasma CoQ10 Levels
-
Possible Cause: Inherent biological differences in absorption and metabolism of CoQ10.
-
Troubleshooting Steps:
-
Standardize Food Intake: Ensure that all study participants consume a standardized meal with a consistent fat content before CoQ10 administration.
-
Screen for Baseline Levels: Measure baseline CoQ10 levels in all participants before the intervention to account for individual differences in the statistical analysis.
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Consider a Crossover Design: A crossover study design, where each participant serves as their own control, can help to minimize the impact of inter-individual variability.
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Increase Sample Size: A larger sample size can help to increase the statistical power of the study and reduce the impact of outliers.
-
Issue 2: Poor Bioavailability of CoQ10 Supplement
-
Possible Cause: The formulation of the CoQ10 supplement may not be optimized for absorption.
-
Troubleshooting Steps:
-
Verify Formulation: Confirm the formulation of the CoQ10 supplement being used. Crystalline CoQ10 has very low bioavailability.
-
Choose a High-Bioavailability Formulation: Select a supplement with a proven delivery system, such as a solubilized form in an oil-based softgel, to enhance absorption.
-
Administer with a Fatty Meal: As mentioned previously, co-administration with a fatty meal is crucial for optimal absorption.
-
Consider Divided Doses: Administering the total daily dose in two or three smaller doses throughout the day may improve absorption compared to a single large dose.
-
Issue 3: Inconsistent Results from Analytical Quantification
-
Possible Cause: Issues with the sample preparation or HPLC method.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Ensure that the protein precipitation and extraction steps are performed consistently and efficiently. Use of an internal standard can help to correct for variations in extraction efficiency.
-
Validate the HPLC Method: The HPLC method should be fully validated for linearity, accuracy, precision, and sensitivity.
-
Prevent CoQ10 Degradation: CoQ10 is sensitive to light and oxidation. Protect samples from light during all stages of handling and analysis.
-
Use a Consistent Protocol: Ensure that all samples are processed using the exact same protocol to minimize analytical variability.
-
Visualizations
Caption: Experimental workflow for CoQ10 quantification.
Caption: CoQ10's role in the NF-κB signaling pathway.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CoQ10 is difficult to absorb - buyer beware [q10facts.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. insights.tessmed.com [insights.tessmed.com]
- 5. This compound: A Review of Clinical Use and Efficacy | Nutritional Medicine Institute [nmi.health]
Troubleshooting low Coenzyme Q10 levels in cell culture models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coenzyme Q10 (CoQ10) in cell culture models.
Troubleshooting Guide
This guide addresses common issues encountered when working with low this compound levels in cell culture experiments.
Issue 1: Unexpectedly Low or Undetectable CoQ10 Levels in Control Cells
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inherent Low Synthesis in Cell Line | Different cell lines have varying endogenous CoQ10 levels. Compare your levels to published data for your specific cell line. If your cell line is known to have low CoQ10, consider this its baseline. |
| Suboptimal Culture Conditions | Ensure cells are not overgrown, as this can induce stress and alter metabolism. Maintain optimal pH, temperature, and CO2 levels. Regularly check for contamination (e.g., mycoplasma) which can affect cellular metabolism. |
| Nutrient Depletion in Media | Key precursors for CoQ10 biosynthesis are derived from the culture medium. Ensure you are using fresh, high-quality media and serum. Riboflavin deficiency, for instance, can lead to decreased CoQ10 levels[1]. |
| Issues with CoQ10 Extraction and Measurement | Review your extraction protocol. CoQ10 is lipophilic and requires organic solvents for efficient extraction. Ensure complete cell lysis and extraction. Verify the sensitivity and calibration of your measurement instrument (HPLC or LC-MS/MS).[2][3][4] |
Experimental Workflow for Diagnosing Low CoQ10 Levels
Caption: Troubleshooting workflow for low CoQ10 in control cells.
Issue 2: Ineffective CoQ10 Depletion Using Biosynthesis Inhibitors
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inhibitor Concentration Too Low | Titrate the inhibitor (e.g., p-aminobenzoic acid (pABA) or 4-nitrobenzoate (4-NB)) to determine the optimal concentration for your cell line.[5] A common starting concentration for pABA is 1 mM. |
| Insufficient Incubation Time | CoQ10 has a relatively long half-life. Ensure the incubation period with the inhibitor is sufficient to deplete existing CoQ10 pools. A 5-day incubation is often effective. |
| Inhibitor Inactivity | Ensure the inhibitor is properly stored and has not expired. Prepare fresh stock solutions. |
| Cell Line Resistance | Some cell lines may be more resistant to specific inhibitors. Consider trying an alternative inhibitor that targets a different enzyme in the CoQ10 biosynthesis pathway. |
Experimental Protocol: Inducing CoQ10 Deficiency with p-aminobenzoic acid (pABA)
-
Cell Seeding: Plate cells at a density that will not lead to overgrowth during the 5-day treatment period.
-
pABA Preparation: Prepare a stock solution of pABA in the appropriate solvent. Further dilute in culture medium to the desired final concentration (e.g., 1 mM).
-
Treatment: Replace the existing medium with the pABA-containing medium.
-
Incubation: Culture the cells for 5 days, replacing the medium with fresh pABA-containing medium as required by the cell line's growth characteristics.
-
Harvest and Analysis: After 5 days, harvest the cells to measure CoQ10 levels and assess downstream effects. A significant depletion of 36-43% can be expected.
Issue 3: Cell Viability is Compromised After CoQ10 Supplementation
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| CoQ10 Concentration Too High | High concentrations of CoQ10 can be cytotoxic. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Concentrations typically range from 100 nM to 50 µM. |
| Solvent Toxicity | CoQ10 is highly lipophilic and requires a solvent for solubilization in aqueous culture media. Ensure the final concentration of the solvent (e.g., ethanol, DMSO) is below the toxic threshold for your cells. Always include a vehicle control in your experiments. |
| Poor CoQ10 Solubility in Media | CoQ10 can precipitate out of the culture medium, leading to inconsistent cell exposure and potential toxicity from aggregates. Consider using a water-soluble formulation of CoQ10 or pre-incubating it with serum to improve its bioavailability. |
CoQ10 Supplementation Concentrations from Literature
| Cell Line | CoQ10 Concentration | Outcome | Reference |
| bEnd.3, PBECs | 10 µM | Used for transport assays | |
| I407, H9c2 | 100 nM | Increased intracellular CoQ10 | |
| SH-SY5Y | 5 µM | Neuroprotective effects | |
| Porcine Oocytes | 10-50 µM | No significant effect | |
| Porcine Oocytes | 100 µM | Negative effect on blastocyst rate |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in cells?
A1: this compound has two main functions. It acts as an essential electron carrier in the mitochondrial respiratory chain, which is crucial for ATP production. Secondly, in its reduced form (ubiquinol), it serves as a potent lipid-soluble antioxidant, protecting cellular membranes from oxidative damage.
CoQ10's Dual Roles in the Cell
Caption: The dual functions of this compound within the cell.
Q2: What are the differences between primary and secondary CoQ10 deficiency?
A2: Primary CoQ10 deficiency is caused by genetic mutations in the COQ genes, which are directly involved in the CoQ10 biosynthesis pathway. Secondary CoQ10 deficiency occurs when low CoQ10 levels are a consequence of other conditions, such as mitochondrial diseases not directly related to CoQ10 synthesis, or due to external factors like certain drug treatments (e.g., statins).
Q3: How can I measure CoQ10 levels in my cultured cells?
A3: The most common methods for quantifying CoQ10 are High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS generally offers higher sensitivity. The general workflow involves cell harvesting, protein quantification, lipid extraction with an organic solvent (like a hexane/ethanol mixture), and subsequent analysis of the extract.
General Workflow for CoQ10 Measurement
Caption: A simplified workflow for measuring intracellular CoQ10.
Q4: My CoQ10 supplement is not dissolving in the culture medium. What should I do?
A4: CoQ10 is very hydrophobic and has poor water solubility. To improve its delivery to cells, you can:
-
Use a carrier solvent: Dissolve CoQ10 in ethanol or DMSO first, then add it to the medium. Ensure the final solvent concentration is non-toxic to your cells.
-
Utilize water-soluble formulations: Commercially available water-soluble CoQ10 formulations (e.g., complexed with cyclodextrins or in phytosomes) show improved bioavailability in cell culture.
-
Pre-incubation with serum: Incubating CoQ10 with serum (e.g., FBS) before adding it to the medium can facilitate its uptake, as it associates with lipoproteins.
Q5: What are the downstream consequences of low CoQ10 levels in cells?
A5: Low CoQ10 levels can lead to significant cellular dysfunction. Key consequences include:
-
Impaired Mitochondrial Respiration: Decreased activity of mitochondrial respiratory chain complexes I+III and II+III, leading to reduced ATP production.
-
Increased Oxidative Stress: A shortage of the antioxidant form of CoQ10 (ubiquinol) can result in increased production of reactive oxygen species (ROS) and enhanced lipid peroxidation.
-
Cellular Senescence or Death: Depending on the severity of the deficiency, cells may undergo apoptosis or other forms of cell death. Interestingly, both severe (<20%) and mild (50-70%) deficiencies may not generate excess ROS, while moderate deficiencies (30-45%) often show the highest levels of oxidative stress.
Signaling Pathway: Consequences of CoQ10 Deficiency
Caption: Pathophysiological consequences of cellular CoQ10 deficiency.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Method for detecting CoQ10 incorporation in the mitochondrial respiratory chain supercomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CoQ10 Deficient Endothelial Cell Culture Model for the Investigation of CoQ10 Blood–Brain Barrier Transport - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve CoQ10 Absorption for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the oral bioavailability of Coenzyme Q10 (CoQ10) in animal studies. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to inform your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low and variable plasma concentrations of CoQ10 in our rat study after oral administration. What are the likely causes and how can we improve absorption?
A1: Low and inconsistent plasma levels of CoQ10 are common challenges due to its high lipophilicity and poor aqueous solubility. The primary reasons for this include:
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Poor Formulation: Administering CoQ10 as a simple powder or suspension often results in minimal absorption.
-
Physiological Barriers: The gastrointestinal tract presents significant hurdles for hydrophobic compounds like CoQ10.
-
First-Pass Metabolism: A portion of absorbed CoQ10 may be metabolized by the liver before reaching systemic circulation.
Troubleshooting Strategies:
-
Lipid-Based Formulations: CoQ10 is fat-soluble, so administering it with lipids can significantly enhance absorption. Self-emulsifying drug delivery systems (SEDDS) are particularly effective. These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in the aqueous environment of the GI tract, thereby increasing the surface area for absorption.[1][2]
-
Nanoparticle Formulations: Reducing the particle size of CoQ10 to the nanometer range can increase its surface area and dissolution rate, leading to improved bioavailability. Techniques include creating solid lipid nanoparticles (SLNs) or nanoemulsions.[3][4]
-
Liposomal Encapsulation: Encapsulating CoQ10 within liposomes can protect it from degradation in the GI tract and facilitate its transport across the intestinal epithelium.[5]
-
Co-administration with Bioenhancers: Certain compounds can improve the absorption of other substances. For instance, piperine, an extract from black pepper, has been shown to increase the plasma levels of CoQ10.
Q2: Our CoQ10 formulation appears to be unstable, showing degradation over the course of our study. What can we do to improve its stability?
A2: CoQ10 is sensitive to light and temperature, which can lead to degradation.
Troubleshooting Strategies:
-
Antioxidants: The addition of antioxidants to the formulation can help protect CoQ10 from degradation. A mixture of ascorbic acid (Vitamin C) and EDTA has been shown to be effective.
-
Proper Storage: Store CoQ10 formulations, especially liquid ones, protected from light and at a controlled, cool temperature.
-
Lyophilization: For nanoparticle formulations, freeze-drying (lyophilization) can improve long-term stability.
Q3: How do we choose the optimal dose of CoQ10 for our animal studies?
A3: The optimal dose of CoQ10 will depend on the animal model, the specific research question, and the formulation used.
General Guidance:
-
Literature Review: Consult existing literature for doses used in similar studies with your chosen animal model and formulation type.
-
Dose-Ranging Studies: If you are using a novel formulation, it is advisable to conduct a pilot dose-ranging study to determine the dose that achieves the desired plasma concentrations without causing adverse effects.
-
Formulation-Specific Dosing: Be aware that enhanced bioavailability formulations (e.g., SEDDS, nanoparticles) will require lower doses to achieve the same plasma levels as a standard powder formulation. For instance, studies have shown that SEDDS can increase bioavailability by 2 to 4.5-fold compared to a powder suspension.
Quantitative Data on CoQ10 Bioavailability in Animal Studies
The following tables summarize the pharmacokinetic data from various studies investigating different CoQ10 formulations in animal models.
Table 1: Bioavailability of CoQ10 Formulations in Dogs
| Formulation | Animal Model | Dose | Key Pharmacokinetic Parameters | Fold Increase in Bioavailability (vs. Powder) | Reference |
| Powder-filled capsule | Beagle Dogs | 60 mg/day for 4 days | AUC: 22.84 ± 6.3 µg·h/mLCmax: 0.51 ± 0.11 µg/mL | - | |
| Oil-based formulation | Beagle Dogs | 60 mg/day for 4 days | AUC: 24.32 ± 5.6 µg·h/mLCmax: 0.55 ± 0.16 µg/mL | ~1.06 | |
| Powder-filled capsule | Beagle Dogs | Not specified | AUC: 1.695 ± 0.06 µg·h/mLCmax: 0.096 ± 0.035 µg/mL | - | |
| Water-miscible CoQ10 (Q-Gel) | Beagle Dogs | Not specified | AUC: 6.097 ± 0.08 µg·h/mLCmax: 0.169 ± 0.038 µg/mL | ~3.6 | |
| Water-miscible Ubiquinol (Q-Nol) | Beagle Dogs | Not specified | AUC: 10.510 ± 0.10 µg·h/mLCmax: 0.402 ± 0.102 µg/mL | ~6.2 | |
| SEDDS | Dogs | 5.66% w/w in vehicle | - | ~2-fold |
Table 2: Bioavailability of CoQ10 Formulations in Rats
| Formulation | Animal Model | Dose | Key Pharmacokinetic Parameters | Fold Increase in Bioavailability (vs. Powder/Suspension) | Reference |
| Crystalline CoQ10 | Rats | 100 mg/kg | Cmax: 69.15 ± 17.27 ng/mL | - | |
| Solid Lipid Nanoparticles (SLN) | Rats | 100 mg/kg | Cmax: 308.48 ± 49.25 ng/mL | ~4.46 | |
| CoQ10 Suspension | Sprague-Dawley Rats | Not specified | - | - | |
| SMEDDS | Sprague-Dawley Rats | Not specified | - | AUC: 4.5-foldCmax: 4.1-fold | |
| Emulsion (Phospholipon 85G) | Rats | 60 mg/kg | - | 1.5 to 2.6-fold greater than liposomes | |
| Liposome (Neutral) | Rats | 60 mg/kg | - | - | |
| Liposome (Anionic) | Rats | 60 mg/kg | - | - | |
| Liposome (Cationic) | Rats | 60 mg/kg | - | - | |
| s-SNEDDS | Wistar Rats | Not specified | - | AUC: 5-foldCmax: 3.4-fold |
Table 3: Effect of Piperine on CoQ10 Bioavailability
| Formulation | Animal Model/Subject | Dose | Key Finding | Reference |
| CoQ10 with Piperine | Humans | 120 mg CoQ10 + 5 mg Piperine for 21 days | ~30% increase in AUC |
Experimental Protocols
Protocol 1: Preparation of CoQ10 Self-Emulsifying Drug Delivery System (SEDDS)
This protocol is a general guideline for preparing a CoQ10 SEDDS formulation. The specific components and their ratios should be optimized for your particular application.
Materials:
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This compound powder
-
Oil phase (e.g., Myvacet 9-45, Captex-200, Isopropyl myristate)
-
Surfactant (e.g., Labrasol, Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Lauroglycol, Transcutol)
-
Vortex mixer
-
Magnetic stirrer and hot plate (optional, for warming)
Procedure:
-
Solubility Studies: Determine the solubility of CoQ10 in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial. b. Mix the components thoroughly using a vortex mixer until a clear, homogenous solution is formed. Gentle warming (e.g., to 40°C) may be used to facilitate mixing. c. Accurately weigh the desired amount of CoQ10 powder and add it to the excipient mixture. d. Vortex the mixture until the CoQ10 is completely dissolved. The final formulation should be a clear, isotropic liquid.
Protocol 2: Preparation of CoQ10 Liposomes
This protocol outlines the thin-film hydration method for preparing CoQ10 liposomes.
Materials:
-
This compound powder
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Phospholipids (e.g., Phospholipon 85G, soy phosphatidylcholine)
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Cholesterol
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Chloroform
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Rotary evaporator
-
Probe sonicator or extruder
-
Phosphate buffered saline (PBS) or other aqueous buffer
Procedure:
-
Lipid Film Formation: a. Dissolve CoQ10, phospholipids, and cholesterol in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator and rotate it in a water bath (at a temperature above the lipid transition temperature) under reduced pressure to evaporate the chloroform. c. Continue rotation until a thin, dry lipid film is formed on the inner surface of the flask.
-
Hydration: a. Add the aqueous buffer (e.g., PBS) to the flask containing the lipid film. b. Gently rotate the flask to hydrate the lipid film, which will lead to the formation of multilamellar vesicles (MLVs).
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Size Reduction: a. To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size.
Protocol 3: Animal Pharmacokinetic Study for CoQ10
This protocol provides a general workflow for assessing the bioavailability of a CoQ10 formulation in rodents.
Materials:
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Test animals (e.g., Sprague-Dawley rats)
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CoQ10 formulation and vehicle control
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Oral gavage needles
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Blood collection supplies (e.g., heparinized tubes, centrifuge)
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HPLC system with a UV or electrochemical detector for CoQ10 analysis
Procedure:
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Animal Acclimatization and Fasting: a. Acclimatize the animals to the housing conditions for at least one week before the experiment. b. Fast the animals overnight (with free access to water) before dosing to minimize food effects on absorption.
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Dosing: a. Administer the CoQ10 formulation or vehicle control to the animals via oral gavage at the predetermined dose.
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Blood Sampling: a. Collect blood samples from the animals at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Blood can be collected via tail vein or another appropriate method. b. Collect the blood in heparinized tubes to prevent coagulation.
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Plasma Preparation: a. Centrifuge the blood samples to separate the plasma. b. Store the plasma samples at -80°C until analysis.
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Plasma CoQ10 Analysis (HPLC): a. Extract CoQ10 from the plasma samples using an appropriate organic solvent (e.g., n-hexane and ethanol). b. Analyze the CoQ10 concentration in the extracts using a validated HPLC method. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol, ethanol, and isopropanol. Detection is typically performed at 275 nm (UV).
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Pharmacokinetic Analysis: a. Plot the plasma CoQ10 concentration versus time for each animal. b. Calculate key pharmacokinetic parameters such as the area under the curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax). c. Compare the pharmacokinetic parameters of the test formulation to the control to determine the relative bioavailability.
Signaling Pathways and Experimental Workflows
CoQ10 and Cellular Signaling
This compound is known to modulate several key intracellular signaling pathways, primarily due to its roles in mitochondrial bioenergetics and as an antioxidant.
References
- 1. Bioavailability assessment of oral this compound formulations in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-emulsifying drug delivery systems (SEDDS) of this compound: formulation development and bioavailability assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved Biopharmaceutical Performance of this compound Through Solid Lipid Nanoparticles for Enhanced Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-Nanoemulsifying Drug Delivery System of Coenzyme (Q10) with Improved Dissolution, Bioavailability, and Protective Efficiency on Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liposomal delivery format may boost CoQ10 bioavailability [nutraingredients.com]
Validation & Comparative
Coenzyme Q10 vs. Idebenone: A Comparative Guide for Neuroprotective Agent Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Coenzyme Q10 (CoQ10) and its synthetic analog, idebenone, as neuroprotective agents. By examining their mechanisms of action, antioxidant capabilities, and impact on mitochondrial function, this document aims to inform research and development in the field of neurodegenerative diseases.
At a Glance: Key Differences and Physicochemical Properties
This compound is a naturally occurring, lipid-soluble molecule essential for mitochondrial electron transport and cellular antioxidant defense.[1][2] Idebenone was developed as a CoQ10 analog with a shorter, more hydrophilic side chain, a modification intended to improve its pharmacokinetic profile.[1][3] This structural difference is believed to enhance its ability to cross the blood-brain barrier.[4]
| Feature | This compound | Idebenone | References |
| Origin | Endogenously synthesized, also obtained from diet | Synthetic | |
| Chemical Structure | Long isoprenoid tail | Short hydroxydecyl tail | |
| Solubility | Highly lipophilic | Less lipophilic, more water-soluble | |
| Bioavailability | Lower, slow intestinal absorption | Higher, faster intestinal absorption | |
| Primary Function | Electron carrier in mitochondrial ETC, antioxidant | Antioxidant, alternative electron donor |
Performance Comparison: Antioxidant and Mitochondrial Effects
While both molecules exhibit antioxidant properties, their mechanisms and efficacy, particularly under pathological conditions, differ significantly.
| Performance Metric | This compound | Idebenone | References |
| Antioxidant Activity | Potent antioxidant in its reduced form (ubiquinol). Protects against lipid peroxidation. | Also a potent antioxidant, particularly in its reduced form (idebenol). Some studies suggest it is more effective at inhibiting lipid peroxidation. Can become pro-oxidant under hypoxic conditions. | |
| Mitochondrial Respiration | Essential for the transfer of electrons from Complex I and II to Complex III in the electron transport chain. | Can inhibit Complex I at higher concentrations. Can bypass Complex I and donate electrons directly to Complex III, especially in the presence of NQO1. Functions effectively under hypoxic conditions. | |
| Neuroprotection in Preclinical Models | Has shown neuroprotective effects in various in vitro and in vivo models of neurotoxicity and neurodegenerative diseases. | Demonstrates neuroprotection in models of stroke, Alzheimer's disease, and other neurodegenerative conditions. |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and idebenone are intrinsically linked to their roles in mitochondrial function and cellular redox chemistry.
This compound in the Mitochondrial Electron Transport Chain
CoQ10 is a critical component of the mitochondrial electron transport chain (ETC), where it functions as a mobile electron carrier. It accepts electrons from Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase) and transfers them to Complex III (cytochrome bc1 complex). This process is fundamental for the generation of the proton gradient that drives ATP synthesis.
Idebenone's NQO1-Dependent Pathway
Idebenone's primary neuroprotective mechanism involves its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1). This cytosolic enzyme reduces idebenone to its active hydroquinone form, idebenol. Idebenol can then enter the mitochondria and donate electrons directly to Complex III of the ETC. This pathway is particularly significant as it can bypass defects in Complex I, a common feature in many neurodegenerative diseases.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the neuroprotective properties of this compound and idebenone.
Assessment of Antioxidant Activity: Lipid Peroxidation Assay
This protocol measures the inhibition of lipid peroxidation, a key indicator of antioxidant efficacy.
Objective: To quantify the extent of lipid peroxidation in a biological sample by measuring malondialdehyde (MDA), a byproduct of lipid peroxidation.
Principle: The thiobarbituric acid reactive substances (TBARS) assay is a widely used method. MDA in the sample reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex, which can be measured spectrophotometrically.
General Procedure:
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Sample Preparation: Homogenize tissue or cells in a suitable lysis buffer.
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Acid Precipitation: Add an acidic solution (e.g., trichloroacetic acid) to precipitate proteins and release MDA.
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Reaction with TBA: Add TBA solution to the supernatant and incubate at high temperature (e.g., 95°C) for a specified time.
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Measurement: After cooling, measure the absorbance of the resulting pink solution at approximately 532 nm.
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Quantification: Determine the MDA concentration by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Measurement of Mitochondrial Function: Cellular Oxygen Consumption Rate (OCR)
This protocol assesses the impact of the compounds on mitochondrial respiration.
Objective: To measure the rate at which cells consume oxygen, providing insights into the function of the electron transport chain.
Principle: Extracellular flux analyzers (e.g., Seahorse XF Analyzer) measure real-time changes in the oxygen concentration in the medium surrounding cultured cells. By sequentially injecting mitochondrial inhibitors, different parameters of mitochondrial respiration can be determined.
General Procedure:
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Cell Seeding: Plate cells in a specialized microplate and allow them to adhere.
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Equilibration: Replace the culture medium with a low-buffered assay medium and equilibrate the cells in a non-CO2 incubator.
-
Baseline Measurement: Measure the basal oxygen consumption rate (OCR).
-
Sequential Injections:
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Oligomycin: Inhibit ATP synthase to measure ATP-linked respiration.
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FCCP (or other uncoupler): Uncouple the proton gradient to determine the maximal respiration rate.
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Rotenone/Antimycin A: Inhibit Complex I and III to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Workflow for Comparing Neuroprotective Efficacy
A typical experimental workflow to compare the neuroprotective potential of this compound and idebenone is outlined below.
Conclusion
Both this compound and idebenone demonstrate significant neuroprotective potential, primarily through their antioxidant properties and their influence on mitochondrial bioenergetics. Idebenone's distinct mechanism of action, particularly its ability to bypass Complex I defects via NQO1 activation, may offer a therapeutic advantage in specific neurodegenerative conditions where Complex I function is compromised. However, the expression levels of NQO1 in different cell types within the brain could be a critical determinant of its efficacy.
Further research, including head-to-head preclinical studies with standardized protocols and well-designed clinical trials, is necessary to fully elucidate the comparative efficacy of these two compounds for the treatment of various neurodegenerative diseases. The choice between this compound and idebenone as a therapeutic agent will likely depend on the specific pathology and the underlying molecular mechanisms of the targeted neurological disorder.
References
- 1. Border between natural product and drug: comparison of the related benzoquinones idebenone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound effects in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idebenone: When an antioxidant is not an antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Idebenone and Neuroprotection: Antioxidant, Pro-oxidant, or Electron Carrier? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antioxidant Efficacy: Coenzyme Q10 vs. MitoQ
This guide provides an objective comparison of the antioxidant properties of Coenzyme Q10 (CoQ10) and its mitochondria-targeted analogue, MitoQ. The information presented is intended for researchers, scientists, and professionals in drug development, with a focus on experimental data, detailed methodologies, and the underlying biochemical pathways.
Introduction: Two Antioxidants, One Target
This compound (CoQ10), or ubiquinone, is a vital, endogenously produced lipid-soluble antioxidant that plays a crucial role in the mitochondrial electron transport chain and cellular energy (ATP) production.[1][2] It protects cellular membranes and lipoproteins from oxidative damage.[2] However, CoQ10 levels can decline with age and due to certain health conditions.[1] While beneficial, the therapeutic efficacy of supplemental CoQ10 is often limited by its poor bioavailability and low uptake into mitochondria, the primary site of reactive oxygen species (ROS) production.[3]
MitoQ, or mitoquinol mesylate, was developed to overcome these limitations. It consists of the active antioxidant moiety of CoQ10 (ubiquinone) covalently attached to a lipophilic triphenylphosphonium (TPP+) cation via a ten-carbon alkyl chain. This positively charged TPP+ moiety allows MitoQ to capitalize on the large negative membrane potential of the inner mitochondrial membrane, leading to its significant accumulation within the mitochondria.
Mechanism of Action: General vs. Targeted Defense
This compound functions as a mobile electron carrier within the mitochondrial respiratory chain, transferring electrons from Complexes I and II to Complex III. In its reduced form, ubiquinol, it acts as a potent antioxidant, directly scavenging free radicals and regenerating other antioxidants like vitamin E. Its protective effects are distributed throughout the cell.
MitoQ's mechanism is defined by its targeted delivery. The TPP+ cation drives its accumulation inside mitochondria, concentrating the antioxidant where it is needed most. Once inside, the ubiquinone head of MitoQ is reduced to its active antioxidant form, mitoquinol, primarily by Complex II of the respiratory chain. This allows it to efficiently neutralize ROS at their source, protecting mitochondrial components like DNA and the inner membrane from oxidative damage.
dot
Caption: Mechanism of CoQ10 and MitoQ Action.
Quantitative Data Presentation
The following table summarizes key quantitative data from comparative studies, highlighting the differences in bioavailability, dosage, and antioxidant effects.
| Parameter | This compound | MitoQ | Key Findings & Citations |
| Bioavailability | Low (~5%), requires fat for absorption. | Very high, water-soluble, and actively transported into mitochondria. | Preclinical data suggests MitoQ is significantly more bioavailable and concentrated in mitochondria than CoQ10. |
| Typical Daily Dose | 200 mg | 20 mg | Studies directly comparing the two often use a 10-fold lower dose for MitoQ. |
| ROS Reduction | Mildly suppresses mitochondrial H₂O₂ levels. | More effective at reducing mitochondrial H₂O₂; 24% more effective than CoQ10 in one study. | MitoQ demonstrates superior efficacy in reducing mitochondrial-specific ROS. |
| Antioxidant Enzymes | No significant effect on catalase expression. | Increased catalase expression by up to 36%. | Unlike CoQ10, MitoQ appears to upregulate endogenous antioxidant defenses. |
| Vascular Function | Limited data in direct comparison. | Improved arterial dilation by 42% in older adults. | MitoQ has shown significant benefits for vascular health in clinical trials. |
| Cell Viability | - | In a doxorubicin-induced damage model, 1 µM MitoQ increased cell viability to 1.79 relative to doxorubicin alone. | MitoQ shows protective effects against toxin-induced cell damage. |
Experimental Protocols
This section details a representative experimental protocol used to compare the antioxidant effects of CoQ10 and MitoQ in human subjects.
Study Title: MitoQ and CoQ10 supplementation mildly suppresses skeletal muscle mitochondrial hydrogen peroxide levels without impacting mitochondrial function in middle-aged men.
Objective: To investigate the effect of MitoQ and CoQ10 supplementation on oxidative stress and skeletal muscle mitochondrial ROS levels and function in healthy middle-aged men.
Methodology:
-
Subjects: Twenty healthy men (average age 50 ± 1 year) were recruited.
-
Supplementation Protocol: Subjects were divided into two groups and supplemented daily for six weeks with either:
-
MitoQ (20 mg/day)
-
This compound (200 mg/day)
-
-
Sample Collection: Skeletal muscle (vastus lateralis) biopsies and blood samples were collected before and after the six-week supplementation period.
-
Mitochondrial Analysis (High-Resolution Respirometry):
-
Freshly excised muscle fibers were permeabilized.
-
Mitochondrial respiration and hydrogen peroxide (H₂O₂) production rates were measured using an Oroboros O2k-FluoRespirometer.
-
H₂O₂ production was assessed during leak respiration (in the absence of ADP) to measure basal ROS production.
-
-
Biochemical Assays:
-
Muscle tissue was analyzed for the expression of antioxidant enzymes, such as catalase, via western blotting.
-
Systemic markers of oxidative stress, including urine F₂-isoprostanes and plasma thiobarbituric acid reactive substances (TBARS), were measured.
-
-
Data Analysis: Pre- and post-supplementation data were compared within and between the two groups to determine the relative effects of each antioxidant.
dot
References
Coenzyme Q10: A Comparative Analysis of Preclinical Efficacy in Disease Models
For Immediate Release
This comprehensive guide evaluates the efficacy of Coenzyme Q10 (CoQ10) in preclinical models of neurodegenerative, cardiovascular, and metabolic diseases. Designed for researchers, scientists, and drug development professionals, this document provides a comparative analysis of CoQ10's performance, supported by experimental data, detailed methodologies, and visualizations of key biological pathways.
Abstract
This compound is a vital component of the mitochondrial electron transport chain and a potent antioxidant.[1] Its dual role in cellular energy production and protection against oxidative stress has made it a compelling agent for investigation in a variety of disease contexts. This guide synthesizes preclinical findings to offer an objective comparison of CoQ10's efficacy, providing a foundation for further research and development.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative outcomes of CoQ10 treatment in various preclinical disease models.
Table 1: Neurodegenerative Disease Models
| Disease Model | Animal Model | Key Outcome Measure | CoQ10 Treatment Effect | Comparator Treatment Effect | Reference |
| Parkinson's Disease | MPTP-induced (aged mice) | Striatal Dopamine Levels | ▲ 37% higher than MPTP alone | N/A | [2] |
| Huntington's Disease | R6/2 Transgenic Mouse | Survival | ▲ 14.5% increase | Remacemide: ▲ 15.5% increase | [3] |
| R6/2 Transgenic Mouse | Motor Performance (Rotarod) | Improved to 134.1 ± 19.5 sec | Remacemide: Improved to 143.6 ± 17 sec | [3] | |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1 G93A Transgenic Mouse | Survival | No significant effect with 800 mg/kg/day | N/A | [4] |
Table 2: Cardiovascular Disease Models
| Disease Model | Animal Model | Key Outcome Measure | CoQ10 Treatment Effect | Comparator Treatment Effect | Reference |
| Myocardial Ischemia/Reperfusion | Rat | Infarct Size | ▼ 57% reduction | Resveratrol: No significant improvement | |
| Heart Failure (Post-MI) | Rat | Left Ventricular Ejection Fraction (LVEF) | Significantly improved | Captopril: Also significantly improved | |
| Rat | 3-Month Survival | Tendency to improve (not statistically significant) | Captopril: ▲ Improved to 93% (vs. 74% placebo) |
Table 3: Metabolic Disease Models
| Disease Model | Animal Model | Key Outcome Measure | CoQ10 Treatment Effect | Comparator Treatment Effect | Reference |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | High-Fat Diet (HFD) Mouse | Serum Triglycerides | ▼ Reduced | N/A | |
| High-Fat Diet (HFD) Mouse | Serum Total Cholesterol | ▼ Reduced | N/A | ||
| High-Fat Diet (HFD) Mouse | Serum LDL-C | ▼ Reduced | N/A | ||
| Methionine-Choline Deficient (MCD) Diet Rat | Serum ALT | ▼ Decreased | N/A | ||
| Methionine-Choline Deficient (MCD) Diet Rat | Serum AST | ▼ Decreased | N/A |
Key Signaling Pathways and Experimental Workflows
The therapeutic effects of CoQ10 are underpinned by its influence on several critical signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms and typical experimental workflows.
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Attenuates High-fat Diet-induced Non-alcoholic Fatty Liver Disease Through Activation of AMPK Pathway (P06-060-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mouse Model of Familial ALS Has Increased CNS Levels of Endogenous Ubiquinol9/10 and Does Not Benefit from Exogenous Administration of Ubiquinol10 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Coenzyme Q10 Quantification: A Cross-Validation of Leading Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of Coenzyme Q10 (CoQ10) is paramount for assessing its physiological roles, therapeutic efficacy, and formulation quality. This guide provides a comprehensive cross-validation of the most prevalent analytical methods for CoQ10 quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. We present a comparative analysis of their performance based on experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
Comparative Analysis of CoQ10 Quantification Methods
The choice of a quantification method for this compound is often dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the key performance parameters for HPLC-UV, LC-MS/MS, and UV-Visible Spectrophotometry based on published validation studies.
| Parameter | HPLC-UV | LC-MS/MS | UV-Visible Spectrophotometry |
| Linearity Range | 0.1 - 15.0 µM[1] / 2.5 - 200 µg/mL[2] | 10.0 - 1000 ng/mL[3] / 0.16 - 6.0 µg[4][5] | 10 - 80 µg/mL |
| Limit of Detection (LOD) | 0.024 µg/mL | 1.2 ng/mL | 0.0371 µg/mL |
| Limit of Quantification (LOQ) | 0.069 µg/mL / 9 µg/mL | 4.0 ng/mL / 10.0 ng/mL | 0.1125 µg/mL |
| Accuracy (% Recovery) | 89.0% - 95.3% / 99.2% - 101.4% | 99.1% - 103.8% (as relative error) | 98.95% - 100.10% |
| Precision (%RSD) | ≤1.5% | < 8.9% | < 2% |
| Selectivity | Moderate to High | Very High | Low to Moderate |
| Cost | Moderate | High | Low |
| Throughput | Moderate | High | High |
Experimental Workflows and Methodologies
The following diagrams and protocols outline the typical experimental workflows for the quantification of CoQ10 using HPLC-UV, LC-MS/MS, and Spectrophotometry.
CoQ10 Quantification Method Selection Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a robust QbD-guided (RP-HPLC) analytical technique for quantifying this compound in pharmaceutical dosage form | Journal of Applied Pharmaceutical Research [japtronline.com]
- 3. LC-MS/MS determination of this compound in human plasma: Ingenta Connect [ingentaconnect.com]
- 4. Quantitation of Ubiquinone (Coenzyme Q₁₀) in Serum/Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (ESI-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of Ubiquinone (this compound) in Serum/Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (ESI-LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Clinical Trial Design Analysis of Coenzyme Q10 Analogues
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Coenzyme Q10 (CoQ10), a vital component of the mitochondrial electron transport chain and a potent antioxidant, has garnered significant attention for its therapeutic potential. However, its low bioavailability has spurred the development of various analogues designed to enhance its absorption and efficacy. This guide provides a comparative analysis of the clinical trial design and performance of key CoQ10 analogues—ubiquinone, ubiquinol, idebenone, and mitoquinone—supported by available experimental data.
Comparative Performance of CoQ10 Analogues
Direct head-to-head clinical trials comparing the full spectrum of CoQ10 analogues are limited. However, by examining available clinical data, including pharmacokinetic studies and trials against placebos, a comparative overview can be constructed. The following tables summarize key quantitative data from various studies to facilitate comparison.
Table 1: Pharmacokinetic and Bioavailability Data of CoQ10 Analogues
| Analogue | Dosage | Cmax (Maximum Concentration) | AUC (Area Under the Curve) | Key Bioavailability Findings |
| Ubiquinone | 100 mg | Variable | 4.9 µg/mLh | Serves as the standard for comparison. Bioavailability is generally low and variable among individuals. |
| Ubiquinol | 100 mg | Variable | 6.1 µg/mLh | Some studies suggest slightly higher bioavailability than ubiquinone, though results are inconsistent and may depend on the formulation. |
| Idebenone | 150 mg (single dose) | 1.1 ± 0.8 ng/mL | 3.7 ± 2.6 ngh/mL | Rapidly metabolized with a high first-pass effect. Over 99% of the parent drug is metabolized. |
| 750 mg (single dose) | 4.6 ± 3.9 ng/mL | 16.3 ± 13.5 ngh/mL | Dose-proportional increase in Cmax and AUC. | |
| Mitoquinone (MitoQ) | 20 mg/day | Not explicitly reported in comparative clinical trials | Not explicitly reported in comparative clinical trials | Preclinical evidence suggests it is significantly more bioavailable to mitochondria than standard CoQ10.[1] |
Table 2: Clinical Efficacy and Biomarker Data
| Analogue | Clinical Trial Focus | Dosage | Key Efficacy/Biomarker Results |
| Ubiquinone/ Ubiquinol | Statin-induced Myalgia | 600 mg/day (Ubiquinol) | No significant reduction in muscle pain compared to placebo. |
| Idebenone | Leber's Hereditary Optic Neuropathy | 900 mg/day | Did not reach statistical significance for the primary endpoint in the overall population, but showed potential benefit in a subgroup of patients. |
| Friedreich's Ataxia | 450-2250 mg/day | Did not significantly alter neurological function in a 6-month study. | |
| Mitoquinone (MitoQ) | Septic Shock (Pilot Study) | 40 mg/day (20 mg twice daily) | Significantly improved oxidative stress biomarkers (GPx, CAT, SOD, MDA) compared to placebo.[2] |
| Age-related Vascular Dysfunction | 20 mg/day | A pilot study suggested improvement in endothelial function. |
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation and replication of clinical findings. Below are summaries of experimental protocols from key studies cited in this guide.
Pharmacokinetic Study of Idebenone
-
Study Design: An open, randomized trial involving 25 healthy male subjects.
-
Intervention: Participants received either a single oral dose of 150 mg or 750 mg of idebenone, followed by the same dose administered at 8-hour intervals for 14 days.
-
Data Collection: Plasma concentrations of idebenone and its metabolites were measured at various time points to determine pharmacokinetic parameters such as Cmax and AUC.
-
Analytical Method: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) was used to quantify idebenone and its metabolites in plasma.
Pilot Clinical Trial of MitoQ in Septic Shock
-
Study Design: A pilot double-blind, placebo-controlled, randomized clinical trial.
-
Participants: Forty-two patients diagnosed with septic shock.
-
Intervention: Patients were randomized to receive either 20 mg of MitoQ twice daily or a placebo for 5 days, in addition to standard care.
-
Primary Endpoint: The trajectory of Sequential Organ Failure Assessment (SOFA) scores.
-
Biomarker Analysis: Oxidative stress biomarkers including glutathione peroxidase (GPx), catalase (CAT), superoxide dismutase (SOD), and malondialdehyde (MDA) were measured at baseline and on day 5.[2]
Signaling Pathways and Experimental Workflows
The therapeutic effects of CoQ10 and its analogues are mediated through their influence on various cellular signaling pathways, primarily related to mitochondrial function and antioxidant defense.
Mitochondrial Electron Transport Chain and CoQ10's Role
This compound is a critical electron carrier in the mitochondrial electron transport chain (ETC), facilitating the transfer of electrons from Complexes I and II to Complex III. This process is essential for the generation of ATP, the primary energy currency of the cell.
Caption: Role of CoQ10 in the mitochondrial electron transport chain.
Activation of the Nrf2 Antioxidant Response Pathway by Idebenone
Idebenone has been shown to exert its antioxidant effects in part through the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
References
A Comparative Analysis of Coenzyme Q10 and Its Analogues: Structure, Function, and Therapeutic Potential
For researchers, scientists, and drug development professionals, understanding the nuanced differences between Coenzyme Q10 (CoQ10) and its synthetic and natural analogues is critical for advancing therapeutic strategies, particularly in the realm of mitochondrial medicine and antioxidant therapies. This guide provides a detailed comparison of their structural and functional disparities, supported by experimental data and methodologies.
This compound, a vital lipophilic molecule, plays a crucial role in cellular bioenergetics and acts as a potent antioxidant.[1] However, its therapeutic application is often hampered by low bioavailability.[2] This limitation has spurred the development of various analogues designed to enhance its efficacy through improved solubility, targeted delivery, and modified redox properties. This guide will delve into the key differences between CoQ10 and its prominent analogues, including Idebenone, Mitoquinone (MitoQ), and short-chain CoQ analogues.
Structural and Functional Distinctions
The primary structural difference among CoQ10 and its analogues lies in the length and composition of their isoprenoid tail, which significantly influences their lipophilicity, bioavailability, and mechanism of action.[3]
-
This compound (Ubiquinone): Possesses a 10-unit isoprenoid tail, making it highly lipophilic and a key component of the inner mitochondrial membrane where it facilitates electron transport.[1] Its reduced form, ubiquinol, is a potent antioxidant.[1]
-
Idebenone: A synthetic analogue with a shorter, less lipophilic 10-carbon tail. This structural modification allows for better water solubility and different interactions with the electron transport chain. Unlike CoQ10, which is a substrate for complex I, Idebenone can inhibit it and instead donates electrons to complex III via alternative pathways, such as the cytoplasmic enzyme NQO1.
-
Mitoquinone (MitoQ): This analogue is characterized by the covalent attachment of a lipophilic triphenylphosphonium (TPP+) cation to a shortened ubiquinone tail. This positively charged moiety facilitates its accumulation within the negatively charged mitochondrial matrix, leading to significantly higher concentrations at the primary site of reactive oxygen species (ROS) production.
-
Short-Chain Coenzyme Q Analogues (e.g., CoQ1, CoQ2, CoQ4): These analogues have fewer isoprenoid units in their tail, resulting in increased water solubility. Their ability to substitute for CoQ10 in the electron transport chain varies, with some studies suggesting they can rescue certain mitochondrial functions.
Comparative Performance Data
The structural variations among these compounds translate to significant differences in their biological activity, as evidenced by experimental data.
| Parameter | This compound | Idebenone | Mitoquinone (MitoQ) | Short-Chain CoQ Analogues (e.g., CoQ4) |
| Primary Site of Action | Inner Mitochondrial Membrane | Cytoplasm and Mitochondria | Mitochondrial Matrix | Varies, can act in mitochondria |
| Interaction with Complex I | Electron Acceptor | Inhibitor | Electron Acceptor (after reduction) | Can be inefficient |
| Bioavailability | Low | Higher than CoQ10 | Significantly higher than CoQ10 | Generally higher than CoQ10 |
| Mitochondrial Accumulation | Low | Moderate | Very High | Variable |
| Antioxidant Efficacy | Potent (as Ubiquinol) | Potent | Highly potent within mitochondria | Variable |
Table 1: Key Functional and Pharmacokinetic Differences.
Antioxidant Capacity
The antioxidant potential of these molecules is a key therapeutic target. In vitro assays provide a quantitative comparison of their radical scavenging abilities.
| Compound | Assay | IC50 / EC50 | Reference |
| Ubiquinol (Reduced CoQ10) | DPPH | ~0.387 mM | |
| Ubiquinol (Reduced CoQ10) | ABTS | ~0.222 mM | |
| 0.5% CoQ10-loaded usNLC | DPPH | 2.12 x 10⁻³ M | |
| 5% CoQ10-loaded usNLC | DPPH | 2.42 x 10⁻³ M |
Clinical and Preclinical Efficacy
Clinical trials have highlighted the varying therapeutic efficacy of these compounds.
| Compound | Study Population/Model | Dosage | Key Quantitative Outcomes | Reference |
| MitoQ | Healthy middle-aged men | 20 mg/day | 24% more effective than CoQ10 at reducing mitochondrial H₂O₂; Increased catalase levels by 36% | |
| MitoQ | Healthy middle-aged men | 20 mg/day | Suppressed mitochondrial net H₂O₂ levels during leak respiration | |
| CoQ10 | Healthy middle-aged men | 200 mg/day | Suppressed mitochondrial net H₂O₂ levels during leak respiration | |
| Idebenone | Fuchs' Endothelial Corneal Dystrophy (FECD) cells | - | Restored mitochondrial membrane potential by 31% after menadione-induced stress | |
| MitoQ | Fuchs' Endothelial Corneal Dystrophy (FECD) cells | - | Restored mitochondrial membrane potential by 35% after menadione-induced stress; Significantly reduced mitochondrial fragmentation by 41.6% in FECD specimens |
Table 3: Selected Quantitative Outcomes from Preclinical and Clinical Studies.
Signaling Pathway Modulation: The Nrf2/ARE Pathway
This compound has been shown to exert some of its protective effects by modulating intracellular signaling pathways, notably the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of genes encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Studies have demonstrated that CoQ10 supplementation can upregulate the expression of Nrf2 and its downstream targets, thereby enhancing the cell's endogenous antioxidant defenses. In diabetic rats, CoQ10 treatment significantly increased the mRNA levels of Nrf2 and Sirt1.
Figure 1: CoQ10's influence on the Nrf2 antioxidant signaling pathway.
Experimental Protocols
Determination of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of CoQ10 in biological samples or formulations.
Principle: CoQ10 is extracted from the sample matrix and separated from other components using reversed-phase HPLC with subsequent detection by UV absorbance.
Methodology:
-
Sample Preparation:
-
For raw materials, accurately weigh approximately 125 mg into a 100 mL volumetric flask. Add 50 mL of mobile phase and sonicate for 30 minutes. Dilute to volume with the mobile phase.
-
For plasma samples, extract CoQ10 by adding ice-cold 1-propanol to the plasma, vortex, and centrifuge. The supernatant is then directly injected into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and water (e.g., 55:40:5 v/v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at 275 nm.
-
-
Quantification:
-
A 5-point calibration curve is generated using a CoQ10 external standard.
-
The concentration of CoQ10 in the sample is determined by comparing its peak area to the calibration curve.
-
Figure 2: General workflow for the quantification of CoQ10 using HPLC.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To assess the free radical scavenging capacity of CoQ10 and its analogues.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance at 517 nm.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and protected from light.
-
-
Assay Procedure:
-
Add a defined volume of the sample or standard (at various concentrations) to a cuvette or microplate well.
-
Add the DPPH working solution to initiate the reaction.
-
Incubate the mixture in the dark for a specified period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A blank containing the solvent and DPPH solution is also measured.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [ (A_blank - A_sample) / A_blank ] * 100
-
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the sample.
-
Conclusion
The analogues of this compound present a diverse array of structural and functional characteristics that offer potential therapeutic advantages over the parent molecule. Idebenone's altered interaction with the electron transport chain and improved solubility make it a distinct pharmacological agent. MitoQ's targeted delivery to the mitochondria represents a significant advancement in combating mitochondrial oxidative stress. Short-chain analogues offer a balance of hydrophilicity and functionality that may be beneficial in specific contexts. The choice of which molecule to pursue for therapeutic development will depend on the specific pathological condition, the desired site of action, and the relative importance of bioenergetic versus antioxidant effects. Further head-to-head clinical trials with robust, quantitative endpoints are necessary to fully elucidate the comparative efficacy of these promising compounds.
References
Coenzyme Q10: A Comparative Analysis of its Therapeutic Potential Against Leading Antioxidants
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth evaluation of the therapeutic potential of Coenzyme Q10 (CoQ10) in comparison to other prominent antioxidants: Vitamin C, Vitamin E, and Glutathione. By examining their antioxidant capacities, bioavailability, and roles in cellular signaling pathways, this document aims to equip researchers and drug development professionals with the critical information needed to advance therapeutic strategies against oxidative stress-related diseases.
Executive Summary
This compound, a vital component of the mitochondrial electron transport chain, plays a crucial role in cellular energy production and functions as a potent lipid-soluble antioxidant. Its reduced form, ubiquinol, is particularly effective at neutralizing free radicals and regenerating other antioxidants like Vitamin E. While Vitamin C and Glutathione are powerful water-soluble antioxidants, and Vitamin E is a key chain-breaking antioxidant in lipid membranes, CoQ10's unique role in mitochondrial bioenergetics and its synergistic relationship with other antioxidants position it as a significant therapeutic agent. This guide presents a comparative analysis of these antioxidants, supported by experimental data, to elucidate their respective strengths and therapeutic applications.
I. Comparative Analysis of Antioxidant Performance
The therapeutic efficacy of an antioxidant is determined by several key factors, including its intrinsic antioxidant capacity, its ability to be absorbed and utilized by the body (bioavailability), and its involvement in crucial physiological processes. This section provides a comparative overview of CoQ10, Vitamin C, Vitamin E, and Glutathione based on these parameters.
Data Presentation: Quantitative Antioxidant Capacity and Bioavailability
The following tables summarize the in-vitro antioxidant capacity and general bioavailability of the selected antioxidants. It is important to note that direct head-to-head comparative studies for all these antioxidants under identical conditions are limited. The presented data is a synthesis of findings from various studies.
Table 1: In-Vitro Antioxidant Capacity
| Antioxidant | TEAC (Trolox Equivalent Antioxidant Capacity) Value | ORAC (Oxygen Radical Absorbance Capacity) Value (µmol TE/g) | Notes |
| This compound (Ubiquinol) | Higher than α-tocopherol (Vitamin E)[1] | Data from direct comparative studies is limited. | Ubiquinone (oxidized CoQ10) shows minimal antioxidant activity in vitro.[1] The antioxidant action in vivo is attributed to the conversion to ubiquinol. |
| Vitamin E (α-tocopherol) | Standard (often used as a benchmark) | ~1,300 | A potent chain-breaking antioxidant in lipid phases. |
| Vitamin C (Ascorbic Acid) | ~0.4 - 1.0[2] | ~2,000 | A primary water-soluble antioxidant. |
| Glutathione (GSH) | ~0.9 - 2.0[2] | Data from direct comparative studies is limited. | The body's "master antioxidant," crucial for cellular detoxification. |
Table 2: Comparative Bioavailability
| Antioxidant | Form | Bioavailability Characteristics |
| This compound | Ubiquinone | Poorly absorbed due to its lipophilic nature and large molecular weight. Bioavailability is enhanced when taken with a meal.[3] |
| Ubiquinol | Generally considered more bioavailable than ubiquinone, leading to higher plasma concentrations. | |
| Formulations | Bioavailability is highly dependent on the delivery system (e.g., oil-based, solubilized, colloidal). | |
| Vitamin C | Ascorbic Acid | Readily absorbed at lower doses, but bioavailability decreases with increasing doses due to saturation of transport mechanisms. |
| Vitamin E | α-tocopherol | Absorption is dependent on fat intake and is relatively inefficient. |
| Glutathione | Reduced (GSH) | Oral bioavailability is generally low due to enzymatic degradation in the gastrointestinal tract. Liposomal and intravenous formulations show enhanced absorption. |
II. Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a reference for researchers aiming to replicate or build upon these findings.
Determination of Antioxidant Capacity
The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals, which are a major source of oxidative damage in the body.
-
Principle: This assay is based on the inhibition of the fluorescence decay of a probe (e.g., fluorescein) caused by peroxyl radicals generated from a source like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The presence of an antioxidant protects the fluorescent probe from degradation. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) relative to a standard, typically Trolox (a water-soluble Vitamin E analog).
-
Procedure Outline:
-
A fluorescent probe (fluorescein) is added to a multi-well plate.
-
The antioxidant sample or Trolox standard is added to the wells.
-
The plate is incubated to allow for temperature equilibration.
-
AAPH solution is added to initiate the radical reaction.
-
Fluorescence is measured kinetically over time.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample/standard.
-
A standard curve is generated using the net AUC of the Trolox standards.
-
The ORAC value of the sample is determined from the standard curve and expressed as Trolox Equivalents (TE).
-
The TEAC assay measures the capacity of an antioxidant to scavenge the stable radical cation ABTS•+.
-
Principle: The assay involves the generation of the blue-green ABTS•+ radical cation by reacting ABTS with a strong oxidizing agent (e.g., potassium persulfate). In the presence of an antioxidant, the radical is reduced back to the colorless neutral form. The degree of decolorization, measured spectrophotometrically, is proportional to the antioxidant's concentration and potency. The results are expressed as Trolox Equivalents.
-
Procedure Outline:
-
The ABTS•+ radical cation solution is prepared and its absorbance is adjusted to a specific value at a particular wavelength (e.g., 734 nm).
-
The antioxidant sample or Trolox standard is added to the ABTS•+ solution.
-
The mixture is incubated for a specific period.
-
The absorbance is measured.
-
The percentage of inhibition of the ABTS•+ radical is calculated.
-
A dose-response curve is created for the Trolox standard, and the TEAC value of the sample is determined.
-
Assessment of Bioavailability: Measurement of this compound in Plasma by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying CoQ10 levels in biological samples to assess its bioavailability.
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For CoQ10 analysis, a reversed-phase column is typically used. After extraction from plasma, the sample is injected into the HPLC system. CoQ10 is detected and quantified by a UV detector at a specific wavelength (typically 275 nm).
-
Procedure Outline:
-
Sample Preparation: Plasma samples are treated with a reagent (e.g., 1-propanol) to precipitate proteins and extract CoQ10.
-
Centrifugation: The mixture is centrifuged to separate the supernatant containing CoQ10 from the protein pellet.
-
Injection: A specific volume of the supernatant is injected into the HPLC system.
-
Chromatographic Separation: CoQ10 is separated from other plasma components on a C18 column using a mobile phase (e.g., a mixture of methanol and ethanol).
-
Detection and Quantification: The concentration of CoQ10 is determined by comparing the peak area of the sample to that of a known standard.
-
III. Signaling Pathways and Mechanisms of Action
The therapeutic potential of antioxidants is not solely dependent on their radical-scavenging abilities but also on their influence on cellular signaling pathways involved in oxidative stress, inflammation, and cell survival.
This compound Signaling
CoQ10 has been shown to modulate several key signaling pathways:
-
Nrf2/ARE Pathway: CoQ10 can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and detoxification enzymes.
-
NF-κB Pathway: CoQ10 can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that promotes inflammation by upregulating the expression of pro-inflammatory cytokines and adhesion molecules.
Figure 1: CoQ10's modulation of Nrf2 and NF-κB pathways.
Synergistic Antioxidant Network
CoQ10, Vitamin C, and Vitamin E participate in a synergistic network to protect against oxidative damage. Ubiquinol (reduced CoQ10) can regenerate the oxidized form of Vitamin E (the tocopheroxyl radical) back to its active antioxidant form. Vitamin C, in turn, can regenerate oxidized CoQ10. This recycling mechanism enhances the overall antioxidant capacity of the cell.
Figure 2: The synergistic recycling of key antioxidants.
Glutathione Peroxidase (GPx) Catalytic Cycle
Glutathione is a critical substrate for the enzyme Glutathione Peroxidase (GPx), which plays a central role in the detoxification of hydroperoxides, converting them to non-toxic alcohols. This process involves the oxidation of two molecules of reduced glutathione (GSH) to form glutathione disulfide (GSSG).
Figure 3: The catalytic cycle of Glutathione Peroxidase.
IV. Therapeutic Potential in Disease
While direct comparative clinical trials are scarce, the distinct properties of these antioxidants suggest different therapeutic strengths.
-
This compound: Its central role in mitochondrial function makes it a promising therapeutic agent for conditions associated with mitochondrial dysfunction, such as cardiovascular diseases (e.g., heart failure, hypertension) and neurodegenerative disorders (e.g., Parkinson's disease, Huntington's disease). Clinical trials have shown that CoQ10 supplementation can improve symptoms and biomarkers in these conditions. Its ability to inhibit lipid peroxidation also suggests a role in preventing atherosclerosis.
-
Vitamin C: As a potent water-soluble antioxidant, Vitamin C is crucial for protecting against oxidative damage in the aqueous environments of the body, such as the plasma and cytoplasm. It plays a significant role in immune function and collagen synthesis . While some studies have suggested a benefit in cardiovascular disease, large-scale clinical trials have yielded inconsistent results.
-
Vitamin E: This lipid-soluble antioxidant is paramount for protecting cell membranes from lipid peroxidation. It has been extensively studied for its potential role in preventing cardiovascular disease ; however, like Vitamin C, large clinical trials have produced mixed and often disappointing results. Its synergistic relationship with CoQ10 suggests that co-supplementation may be more effective.
-
Glutathione: As the "master antioxidant," glutathione is essential for cellular detoxification and protecting against a wide range of toxins and free radicals. Low glutathione levels are associated with numerous chronic diseases. While its therapeutic potential is vast, its poor oral bioavailability has been a major hurdle. Intravenous and liposomal formulations are being explored to overcome this limitation.
V. Conclusion and Future Directions
This compound stands out due to its dual role in energy production and antioxidant defense, particularly within the mitochondria. Its ability to regenerate Vitamin E and its modulation of key signaling pathways further underscore its therapeutic potential. While Vitamin C, Vitamin E, and Glutathione are indispensable components of the body's antioxidant network, the unique bioenergetic and synergistic properties of CoQ10 make it a compelling candidate for further research and development in the context of a wide range of oxidative stress-related pathologies.
Future research should focus on conducting large-scale, head-to-head clinical trials to directly compare the efficacy of these antioxidants in various disease models. Furthermore, the development of novel delivery systems to enhance the bioavailability of CoQ10 and Glutathione is a critical area for investigation. A deeper understanding of the intricate interplay between these antioxidants and their impact on cellular signaling will be instrumental in designing effective therapeutic strategies to combat oxidative stress and its debilitating consequences.
References
Safety Operating Guide
Proper Disposal of Coenzyme Q10: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Coenzyme Q10 (Ubiquinone), ensuring compliance and safety in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals.
Disclaimer: This information is for guidance only. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations before proceeding.[1][2][3]
Safety and Hazard Assessment
According to multiple safety data sheets (SDS), this compound is not classified as a hazardous substance by GHS criteria.[1] It is generally not considered acutely toxic, corrosive, or a skin/eye irritant. However, maintaining proper laboratory hygiene and waste management practices is paramount.
Hazard Classification Summary
| Hazard Classification | Result | Citations |
| Acute Toxicity | Not Classified | |
| Skin Corrosion/Irritation | Not Classified | |
| Eye Damage/Irritation | Not Classified | |
| Carcinogenicity | Not Classified | |
| Aquatic Hazard | Not Classified |
Despite its non-hazardous classification, this compound should not be disposed of in the regular trash or emptied into drains.
Required Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing standard laboratory personal protective equipment.
-
Lab Coat
-
Safety Glasses or Goggles
-
Nitrile Gloves
Step-by-Step Disposal Procedure
The proper disposal method depends on the physical state of the this compound waste (solid, liquid solution, or contaminated materials).
Logical Workflow for this compound Disposal
Caption: Workflow for the segregation and disposal of this compound waste.
Step 1: Waste Segregation
-
Solid Waste:
-
Collect all unused, expired, or waste this compound powder in a designated solid chemical waste container.
-
Treat all materials that have come into contact with this compound as chemical waste. This includes weighing paper, contaminated gloves, spatulas, and empty product containers. Place these items into the same solid waste container.
-
-
Liquid Waste (Solutions):
-
If this compound has been dissolved in a solvent, the entire solution must be disposed of as chemical waste.
-
Do not empty into drains, sewers, or waterways.
-
Select a liquid waste container that is chemically compatible with the solvent used.
-
Pour the this compound solution into the designated liquid waste container.
-
Step 2: Container Labeling
Properly labeling waste containers is critical for safety and compliance. The label must be clear, accurate, and securely attached to the container.
-
Clearly write "Hazardous Waste" (or as required by your institution).
-
List the full chemical name of all contents. For example:
-
"this compound"
-
"this compound in Ethanol"
-
-
Provide the approximate quantity or concentration of each chemical.
-
Record the date the waste was first added to the container.
Step 3: Waste Storage
-
Ensure the waste container is sealed tightly to prevent spills or the release of dust.
-
Store the sealed container in a designated, secondary containment area, often known as a satellite accumulation area.
-
Keep the storage area clean and organized, away from incompatible materials.
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the chemical waste.
Spill Management Protocol
In the event of a spill, follow these procedures immediately.
-
Minor Spills (Solid):
-
Wear appropriate PPE.
-
Use dry cleanup procedures; avoid generating dust.
-
Gently sweep or shovel the material into a suitable container for disposal. You may also use a vacuum with an explosion-proof motor.
-
Clean the surface thoroughly to remove any residual contamination.
-
-
Major Spills:
-
Alert others in the area and evacuate if necessary.
-
Contact your institution's EHS department or emergency response team immediately.
-
Prevent the spillage from entering drains or waterways.
-
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
